4-Methylthiazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626266 | |
| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-16-6 | |
| Record name | 4-Methyl-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses the known biological significance of the broader thiazole class of compounds, highlighting potential areas of application for this specific molecule.
Chemical Identification and Properties
This compound is a specialty chemical primarily utilized as a building block in the synthesis of more complex molecules. Its core structure consists of a five-membered thiazole ring, substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 14542-16-6[1][2][3][4] |
| Molecular Formula | C₅H₅NO₂S[2][3][4][5] |
| Molecular Weight | 143.16 g/mol [3][5] |
| IUPAC Name | 4-methyl-1,3-thiazole-2-carboxylic acid[2][6] |
| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N[2] |
| SMILES | CC1=CSC(=N1)C(O)=O |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid, Powder or Crystalline Powder | [2][6] |
| Color | White to off-white to light yellow | [6] |
| Purity | >95% | [7] |
| Boiling Point | 317.1±35.0 °C at 760 mmHg | |
| Density | 1.4±0.1 g/cm³ | |
| Flash Point | 145.6±25.9 °C | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Spectral Data for Structural Elucidation
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar thiazole and carboxylic acid-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, although its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 160-185 ppm. The carbons of the thiazole ring would appear in the aromatic region, and the methyl carbon would be found in the upfield aliphatic region. For substituted thiazoles, the chemical shifts are influenced by the positions of the substituents. For instance, in some heterocyclically substituted thiazoles, the C2, C4, and C5 carbons of the thiazole ring have been observed at approximately δ 174.3, 164.3, and 107.4 ppm, respectively.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.[9] A strong and sharp carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹.[9] Additionally, C-N and C=C stretching vibrations from the thiazole ring are expected in the fingerprint region. For methylthiazoles, characteristic bands related to the ring vibrations are also anticipated.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (143.16). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[10] Fragmentation of the thiazole ring is also possible, which can lead to a complex fragmentation pattern.[11]
Synthesis Protocol
A general and efficient one-pot procedure for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates has been reported, which can be adapted for the synthesis of this compound. The Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives.
A plausible synthetic approach for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which then reacts with a thioamide (like thiourea) to yield the thiazole ring.
Conceptual Synthetic Workflow:
References
- 1. This compound|CAS 14542-16-6 [benchchem.com]
- 2. 4-Methyl-1,3-thiazole-2-carboxylic acid | 14542-16-6 [sigmaaldrich.com]
- 3. 14542-16-6 | this compound - Moldb [moldb.com]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
Molecular structure and weight of 4-Methylthiazole-2-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4-Methylthiazole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols for related compounds, and discusses the known biological activities of similar molecular structures.
Physicochemical Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Appearance | Solid | |
| SMILES String | CC1=CSC(C(O)=O)=N1 | |
| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N | |
| CAS Number | 14542-16-6 | [1] |
Molecular Structure
The molecular structure of this compound consists of a five-membered thiazole ring, which is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of Ethyl 4-Methylthiazole-5-carboxylate
A common precursor for thiazole carboxylic acids is the corresponding ethyl ester. A one-pot synthesis for a related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been described and can be adapted. A general procedure for the synthesis of 4-methylthiazole-5-carboxylic acid involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.[2]
-
Reaction: In a 10 L glass reactor under a nitrogen atmosphere, 1 mole of phosphorus pentasulfide (P₄S₁₀) is suspended in 6 kg of ethylene glycol dimethyl ether.[2]
-
Addition of Formamide: While stirring, 5 moles of formamide are added dropwise over a period of 2 hours.[2]
-
Addition of Ethyl 2-chloroacetoacetate: Subsequently, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction is allowed to proceed at room temperature for 6 to 8 hours.[2]
-
Workup: After the reaction is complete, the mixture is cooled to 10°C, and the resulting white solid product is collected by filtration. This solid is then dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.[2]
-
Purification: Filtration at 0-5°C yields ethyl 4-methylthiazole-5-carboxylate as a white solid.[2]
Hydrolysis to 4-Methylthiazole-5-carboxylic acid
The ester can then be hydrolyzed to the carboxylic acid using standard procedures, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
Spectroscopic Characterization (Expected)
While specific spectroscopic data for this compound is not provided in the search results, the expected spectral characteristics can be inferred based on its structure.
¹H NMR Spectroscopy:
-
Methyl Protons: A singlet corresponding to the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm.
-
Thiazole Proton: A singlet for the proton on the thiazole ring at the 5-position.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm).[3][4]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[3][5]
-
Thiazole Ring Carbons: Signals for the carbons of the thiazole ring.
-
Methyl Carbon: A signal for the methyl group carbon.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band for the carboxylic acid O-H stretch, typically in the region of 3300-2500 cm⁻¹.[3][6]
-
C=O Stretch: A strong, sharp absorption for the carbonyl group (C=O) stretch, expected around 1760-1690 cm⁻¹.[3][6]
-
C-O Stretch: A stretching vibration for the C-O bond.[6]
-
C=N Stretch: A characteristic stretching vibration for the C=N bond within the thiazole ring.[7]
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (143.16 g/mol ).
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[8]
Biological Activity and Signaling Pathways
There is limited direct information on the biological activity and signaling pathway involvement of this compound itself. However, the thiazole nucleus is a common scaffold in medicinal chemistry, and derivatives of related thiazole carboxylic acids have shown a range of biological activities.
-
Antimicrobial and Anticancer Potential: Thiazole derivatives are recognized for their potential as antimicrobial and anticancer agents.[1] Studies on various 2-aminothiazole derivatives have highlighted their broad biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[9]
-
Metabolic Disorders: Derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been investigated for their therapeutic potential in metabolic disorders. For instance, a novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models, suggesting a role in managing metabolic diseases.[1][10]
-
Antitumor Activity: Phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential antitumor drugs, with some compounds showing high antiproliferative potency against human leukemia cells.[11]
Given the biological relevance of the thiazole ring and carboxylic acid functional group, this compound represents a valuable building block for the synthesis of novel bioactive molecules.[1] Further research is warranted to elucidate its specific biological functions and potential therapeutic applications.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a thiazole carboxylic acid, based on the available information for related compounds.
Caption: General workflow for synthesis and characterization.
References
- 1. This compound|CAS 14542-16-6 [benchchem.com]
- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Synthesis Pathways for 4-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core synthetic pathways for 4-methylthiazole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details several viable synthetic routes, including the multi-step synthesis from 2-amino-4-methylthiazole via a Sandmeyer reaction and subsequent nitrile hydrolysis, the carboxylation of a 2-halo-4-methylthiazole intermediate using a Grignard reagent, the direct construction of the thiazole ring via the Hantzsch synthesis, and the oxidation of a 2-hydroxymethyl precursor. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a laboratory setting.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic methods. This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the preparation of this valuable compound.
Synthesis Pathway 1: From 2-Amino-4-methylthiazole
This is a widely utilized and reliable pathway that begins with the readily available starting material, 2-amino-4-methylthiazole. The synthesis involves two key transformations: the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Step 1: Synthesis of 2-Amino-4-methylthiazole
The initial precursor, 2-amino-4-methylthiazole, is synthesized via the Hantzsch thiazole synthesis by reacting thiourea with chloroacetone.[1][2]
Experimental Protocol:
A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[1][2] While stirring, chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[1][2] The resulting yellow solution is refluxed for two hours.[1][2] After cooling, solid sodium hydroxide (200 g) is added with continuous stirring and cooling.[1][2] The upper oily layer containing the product is separated, and the aqueous layer is extracted with ether.[1][2] The combined organic layers are dried over solid sodium hydroxide and filtered.[1][2] The ether is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole.[1][2]
Quantitative Data:
| Reactant | Molar Equiv. | Amount | Yield (%) | Melting Point (°C) |
| Thiourea | 1.0 | 76 g | 70-75 | 44-45 |
| Chloroacetone | 1.0 | 92.5 g |
Logical Relationship Diagram:
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Step 2: Sandmeyer Reaction to 2-Cyano-4-methylthiazole
The Sandmeyer reaction provides a method to replace the amino group with a cyano group.[3][4] This involves the formation of a diazonium salt intermediate, which is then reacted with a copper(I) cyanide solution.
Experimental Protocol (General Procedure):
2-Amino-4-methylthiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is heated to facilitate the displacement of the diazonium group. The product, 2-cyano-4-methylthiazole, is then extracted with an organic solvent and purified.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Conditions | Yield (%) |
| 2-Amino-4-methylthiazole | 1.0 | 0-5 °C, then heat | ~60-70 |
| Sodium Nitrite | 1.1 | ||
| Copper(I) Cyanide | 1.2 |
Experimental Workflow Diagram:
Caption: Workflow for the Sandmeyer reaction.
Step 3: Hydrolysis of 2-Cyano-4-methylthiazole
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5]
Experimental Protocol (Acidic Hydrolysis):
2-Cyano-4-methylthiazole is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction.
Quantitative Data (Representative):
| Reactant | Conditions | Yield (%) |
| 2-Cyano-4-methylthiazole | Reflux in aqueous acid | >90 |
Signaling Pathway Diagram:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Synthesis Pathway 2: Via Grignard Reagent
This pathway involves the formation of a Grignard reagent from a 2-halo-4-methylthiazole, followed by its reaction with carbon dioxide.
Step 1: Synthesis of 2-Bromo-4-methylthiazole
The starting material for this route can be prepared from 2-amino-4-methylthiazole via a Sandmeyer-type reaction using a bromide source.[4]
Experimental Protocol (General Procedure):
Similar to the cyanation, 2-amino-4-methylthiazole is converted to its diazonium salt. This is then reacted with a solution of copper(I) bromide in hydrobromic acid. The resulting 2-bromo-4-methylthiazole is isolated and purified.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Conditions | Yield (%) |
| 2-Amino-4-methylthiazole | 1.0 | 0-5 °C, then heat | ~70-80 |
| Sodium Nitrite | 1.1 | ||
| Copper(I) Bromide | 1.2 |
Step 2: Carboxylation of 2-Bromo-4-methylthiazole
The 2-bromo derivative is converted to a Grignard reagent, which is then carboxylated.[6][7][8]
Experimental Protocol:
Magnesium turnings are activated in dry ether or THF. A solution of 2-bromo-4-methylthiazole in the same solvent is added dropwise to initiate the formation of the Grignard reagent.[6][8] The reaction mixture is then poured over crushed dry ice (solid carbon dioxide).[7] After the dry ice has sublimed, the reaction is quenched with a dilute acid. The product, this compound, is extracted and purified.
Quantitative Data (Representative):
| Reactant | Conditions | Yield (%) |
| 2-Bromo-4-methylthiazole | Anhydrous ether/THF, Dry Ice | ~50-60 |
| Magnesium |
Experimental Workflow Diagram:
Caption: Workflow for Grignard carboxylation.
Synthesis Pathway 3: Hantzsch Thiazole Synthesis
The Hantzsch synthesis can be adapted to directly produce a this compound ester by using a thioamide derivative containing an ester group. The ester can then be hydrolyzed to the carboxylic acid.
Experimental Protocol (General Procedure for Ester Synthesis):
A thioamide bearing an ester group at the carbon destined to be C2 of the thiazole ring is reacted with chloroacetone in a suitable solvent, often ethanol. The mixture is heated to facilitate the cyclization and dehydration, yielding the ethyl 4-methylthiazole-2-carboxylate.[9][10][11]
Quantitative Data (Representative for Ester Synthesis):
| Reactant | Conditions | Yield (%) |
| Thiooxamate Ester | Reflux in Ethanol | Moderate to Good |
| Chloroacetone |
Hydrolysis of the ester to the carboxylic acid would follow a standard procedure as described in section 2.3.
Logical Relationship Diagram:
Caption: Hantzsch synthesis for the ester precursor.
Synthesis Pathway 4: Oxidation of 2-Hydroxymethyl-4-methylthiazole
This pathway involves the preparation of 2-hydroxymethyl-4-methylthiazole, which is then oxidized to the carboxylic acid.
Step 1: Synthesis of 2-Hydroxymethyl-4-methylthiazole
This precursor can be synthesized through various methods, including the reduction of the corresponding ester or aldehyde.
Experimental Protocol (General Procedure via Reduction):
Ethyl 4-methylthiazole-2-carboxylate (synthesized as in Pathway 3) is reduced using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. After the reaction is complete, a careful workup is performed to isolate the 2-hydroxymethyl-4-methylthiazole.
Quantitative Data (Representative):
| Reactant | Reducing Agent | Yield (%) |
| Ethyl 4-methylthiazole-2-carboxylate | LiAlH₄ | Good |
Step 2: Oxidation to the Carboxylic Acid
The primary alcohol is then oxidized to the carboxylic acid.[12][13][14][15][16]
Experimental Protocol:
2-Hydroxymethyl-4-methylthiazole is dissolved in a suitable solvent. A strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), is added. The reaction is monitored until completion. The product is then isolated and purified.
Quantitative Data (Representative):
| Reactant | Oxidizing Agent | Yield (%) |
| 2-Hydroxymethyl-4-methylthiazole | KMnO₄ or Jones Reagent | Good |
Experimental Workflow Diagram:
Caption: Workflow for the oxidation pathway.
Conclusion
This guide has outlined four fundamental and practical synthetic pathways to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and diagrams provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 10. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]
- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 14. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
Spectroscopic data interpretation for 4-Methylthiazole-2-carboxylic acid (NMR, IR, Mass Spec)
This guide provides a detailed analysis of the expected spectroscopic data for 4-Methylthiazole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a thorough interpretation of predicted data based on the analysis of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.
Predicted Spectroscopic Data
The structure of this compound contains a thiazole ring, a methyl group, a carboxylic acid, and a single aromatic proton. The predicted spectroscopic data are based on established chemical shift ranges, infrared absorption frequencies, and mass spectrometry fragmentation patterns for these functional groups.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a singlet for the thiazole ring proton, and a broad singlet for the carboxylic acid proton. The aromaticity of the thiazole ring leads to downfield chemical shifts for the ring proton.[1] The acidic proton of the carboxylic acid is typically highly deshielded and its signal can be concentration and solvent-dependent.[2]
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10.0 - 13.0 | Broad Singlet |
| ~7.5 - 8.0 | Singlet |
| ~2.5 | Singlet |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule, each in a unique chemical environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[2] The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.[3]
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C=O (Carboxylic Acid) |
| ~155 - 165 | C-2 (Thiazole ring) |
| ~145 - 155 | C-4 (Thiazole ring) |
| ~120 - 130 | C-5 (Thiazole ring) |
| ~15 - 20 | -CH₃ |
1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the distinct absorption bands of the carboxylic acid group and the vibrations of the thiazole ring. A very broad O-H stretching band from the carboxylic acid dimer is a hallmark feature, typically spanning from 2500 to 3300 cm⁻¹.[4][5] The C=O stretch will be a strong, sharp peak.[4][6] The thiazole ring will exhibit several characteristic bands for C=N, C-S, and ring stretching vibrations.[7]
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Intensity |
| 2500 - 3300 | Broad, Strong |
| ~3100 | Medium |
| ~2950 | Medium |
| 1680 - 1720 | Strong, Sharp |
| 1500 - 1600 | Medium |
| 1200 - 1300 | Strong |
| ~920 | Broad, Medium |
1.3. Mass Spectrometry (MS)
The molecular weight of this compound (C₅H₅NO₂S) is 143.16 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation pattern is expected to be dominated by the loss of the carboxylic acid functional group.
| Predicted Mass Spectrometry Data | |
| m/z | Possible Fragment |
| 143 | [C₅H₅NO₂S]⁺ |
| 126 | [C₅H₄NS]⁺ |
| 98 | [C₄H₄NS]⁺ |
| 97 | [C₄H₃NS]⁺ |
Experimental Protocols
2.1. NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.[8] Ensure the sample is fully dissolved.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 8-inch NMR tube. If any solid remains, filter the solution through a small plug of glass wool in the pipette.[8]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nuclei (¹H or ¹³C).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.[9] Key parameters such as acquisition time, relaxation delay, and number of scans are optimized. For quantitative ¹³C NMR, inverse-gated decoupling without the Nuclear Overhauser Effect (nOe) is used.
2.2. Infrared (IR) Spectroscopy
For a solid sample, the thin solid film or KBr pellet method is common:
-
Thin Solid Film Method: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[10]
-
Application: Place a drop of the resulting solution onto a clean, polished salt plate (e.g., NaCl or KBr).[10]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[10] The instrument passes a beam of infrared light through the sample and a detector measures the amount of light absorbed at each frequency.[11]
2.3. Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the compound (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[12]
-
Infusion: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[12]
-
Ionization: A high voltage is applied to the capillary needle, causing the sample solution to form a fine mist of charged droplets.[13] A drying gas (typically nitrogen) aids in solvent evaporation. As the droplets shrink, the charge density increases until ions are ejected into the gas phase.[14]
-
Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion to generate the mass spectrum.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between the different techniques for the structural elucidation of this compound.
Caption: General workflow for spectroscopic data interpretation.
Caption: Logical relationships in spectroscopic analysis.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. asianpubs.org [asianpubs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.latech.edu [chem.latech.edu]
- 9. sc.edu [sc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. quora.com [quora.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
The Unfolding Therapeutic Potential of 4-Methylthiazole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs. Among the vast array of thiazole-containing compounds, derivatives of 4-methylthiazole-2-carboxylic acid have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear conceptual framework.
Diverse Biological Activities: A Quantitative Perspective
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and the management of metabolic disorders. The following tables summarize the key quantitative data from various studies, highlighting the potency of these compounds.
Anticancer Activity
The antiproliferative effects of these derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast Cancer) | 3.92 µg/mL | [1][2] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical Cancer) | 11.4 µg/mL | [1] |
| Thiazole Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [3] |
| Thiazole Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [3] |
| Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [3] |
| Bis-thiazole Derivative 5c | HeLa (Cervical Cancer) | 0.0006 | [4] |
| Bis-thiazole Derivative 5f | KF-28 (Ovarian Cancer) | 0.006 | [4] |
Enzyme Inhibition
A significant mechanism of action for many this compound derivatives is the inhibition of key enzymes implicated in various diseases.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b ) | Xanthine Oxidase | 0.57 | [5][6] |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c ) | Xanthine Oxidase | 0.91 | [5][6] |
| Thiazole-5-carboxylic acid derivative GK-20 | Xanthine Oxidase | 0.45 | [7] |
| 1-hydroxyl substituted imidazole-5-carboxylic acid 4d | Xanthine Oxidase | 0.003 | [8] |
| 1-hydroxyl substituted imidazole-5-carboxylic acid 4e | Xanthine Oxidase | 0.003 | [8] |
| 1-hydroxyl substituted imidazole-5-carboxylic acid 4f | Xanthine Oxidase | 0.006 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, with their efficacy often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Coumarin derivative 4f | E. coli | < 0.97 | [9] |
| Coumarin derivative 4i | E. coli | < 0.97 | [9] |
| Coumarin derivative 4e | C. parapsilosis | 0.97 | [9] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | Gram-positive bacteria | 1.95–15.62 | [10] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | E. coli ATCC 25922 | 125 | [10] |
| 2-aminothiazole-4-carboxylate Schiff base 2a | S. epidermidis (MDR) | 250 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2b | S. epidermidis (MDR) | 250 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2d | S. aureus (MDR) | 250 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2g | S. aureus (MDR) | 250 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2a | P. aeruginosa (MDR) | 375 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2b | P. aeruginosa (MDR) | 375 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2d | E. coli (MDR) | 375 | [11] |
| 2-aminothiazole-4-carboxylate Schiff base 2g | E. coli (MDR) | 375 | [11] |
Key Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, this section provides detailed methodologies for the key experiments cited in the literature.
Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives[6][12]
A common synthetic route to this class of compounds involves a multi-step process:
-
Cyclization: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is formed through the cyclization of ethylacetoacetate.[6]
-
Amide Formation: The resulting ester is then reacted with a substituted benzoyl chloride in dry pyridine at 0-5°C to form the corresponding benzamide ester.[6]
-
Hydrolysis: The ester is subsequently hydrolyzed using a base, such as potassium carbonate, followed by acidification to yield the final 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.[12]
In Vitro Xanthine Oxidase Inhibition Assay[13][14][15][16][17]
This spectrophotometric assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.
-
Reagent Preparation:
-
Prepare a phosphate buffer (50-100 mM, pH 7.5).
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL in phosphate buffer).
-
Prepare a substrate solution of xanthine (e.g., 150 µM in phosphate buffer).
-
Dissolve test compounds and a positive control (e.g., allopurinol) in DMSO and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the phosphate buffer, test compound solution (or vehicle for control), and xanthine oxidase solution.
-
Pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 290-295 nm over several minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100
-
Calculate the IC50 value from the dose-response curve.
-
MTT Assay for Anticancer Activity[18][19][20][21][22]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and a positive control and incubate for a specified period (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[23][24][25][26][27]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation:
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mechanisms of Action: Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development. Two key pathways have been implicated in the activity of this compound derivatives: the induction of apoptosis in cancer cells and the inhibition of VEGFR-2 signaling.
Intrinsic Apoptosis Pathway
Several thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This often occurs through the intrinsic, or mitochondrial, pathway.[3][4][13][14][15] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17][18][19][20] Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its downstream signaling and preventing angiogenesis.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential. The data presented in this guide underscore their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. The detailed experimental protocols and visual representations of key mechanisms of action provide a solid foundation for further research in this area.
Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further elucidation of their molecular targets and signaling pathways will be critical for their clinical development. Moreover, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these derivatives. The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 18. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 4-Methylthiazole-2-carboxylic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 4-Methylthiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility assessment based on related thiazole derivatives, detailed and adaptable experimental protocols for solubility determination, and the broader context of its application in drug discovery. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and similar compounds in a research and development setting.
Introduction
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The thiazole ring is a core structure in a variety of biologically active molecules, and its derivatives have shown promise as anticancer and antidiabetic agents.[1][2][3][4] Understanding the solubility of this compound in various solvents is a critical first step in its synthesis, purification, formulation, and biological screening.
This guide addresses the current gap in specific solubility data for this compound by providing a qualitative analysis and robust experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | [5] |
| Molecular Weight | 143.16 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES | CC1=CSC(C(O)=O)=N1 | [5] |
| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N | [5] |
Qualitative Solubility Profile
Table 1: Qualitative Solubility of Related Thiazole Derivatives
| Compound | Solvent | Solubility | Source |
| This compound ethyl ester | Water | Insoluble or sparingly soluble | [7] |
| Ethanol | Soluble | [7] | |
| Dichloromethane | Soluble | [7] | |
| 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt | DMSO | Soluble | [8] |
| Thiazole-4-carbonitrile | DMSO | Generally soluble | [6] |
| Acetone | Generally soluble | [6] | |
| Non-polar solvents | Limited solubility | [6] |
Based on this information, it is anticipated that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly in basic conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[9]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental protocols can be adapted for this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.[10]
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.
pH-Dependent Aqueous Solubility
Principle: The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the aqueous medium. This protocol determines solubility across a range of pH values.
Detailed Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2 to pH 10).
-
Solubility Determination: Perform the shake-flask method as described in section 4.1 for each buffer solution.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Caption: A logical workflow for the discovery of new drugs based on thiazole derivatives.[11][12][13]
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a solid framework for researchers. By understanding the qualitative solubility trends of related compounds and employing the detailed experimental protocols provided, scientists can confidently determine the solubility profile of this important molecule in various solvent systems. This information is paramount for advancing the use of this compound and its derivatives in drug discovery and other areas of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrated platform promises to accelerate drug discovery process - News [news.ucsc.edu]
An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic Acid: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage recommendations for 4-Methylthiazole-2-carboxylic acid. The information is intended to support laboratory research and drug development activities by consolidating key data on its properties, potential hazards, and best practices for its management.
Chemical and Physical Properties
This compound is a solid, combustible organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| Appearance | Solid | |
| SMILES String | CC1=CSC(C(O)=O)=N1 | |
| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N |
Safety and Hazard Information
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE) and adherence to safety protocols are essential when handling this compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Data sourced from Sigma-Aldrich Safety Information.
First Aid Measures
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In case of Skin Contact | Wash with plenty of soap and water. |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Move person into fresh air. |
Fire-Fighting Measures
While not having a specified flash point, this compound is a combustible solid. In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or foam as extinguishing media.
Handling and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling
As a powdered Active Pharmaceutical Ingredient (API), handling of this compound should be conducted in a controlled environment to minimize exposure and cross-contamination.[1][2][3]
-
Engineering Controls : Tasks involving the powder form of this compound should be performed in a chemical fume hood, biological safety cabinet (BSC), or other primary containment engineering control.[1] Advanced systems such as isolators or gloveboxes are recommended for handling highly potent APIs.[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
The storage conditions for this compound should be designed to protect it from chemical degradation and physical damage.[2]
| Storage Parameter | Recommendation |
| Container | Store in a tightly closed, corrosion-resistant container.[2][4] |
| Environment | Keep in a cool, dry, and well-ventilated place. |
| Incompatible Substances | Store separately from strong oxidizing agents, bases, and acids. |
| Labeling | Ensure containers are clearly labeled with the chemical name and hazard information.[4] |
Experimental Protocols
Synthesis of this compound
A detailed, checked procedure for a related compound, 2-amino-4-methylthiazole, involves reacting chloroacetone with thiourea.[5] The synthesis of 4-thiazolecarboxylic acid esters has been achieved by condensing ethyl bromopyruvate with thioformamide.[6] These procedures can serve as a basis for developing a specific synthesis protocol for this compound.
Stability Indicating Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for determining the shelf-life and storage conditions of a drug substance. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. A forced degradation study is performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[7][8][9][10][11]
General Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[12]
-
Stress Conditions : Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis : Add an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 30 minutes to 7 days), monitoring for degradation.[11][12][13]
-
Base Hydrolysis : Add an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period, monitoring for degradation.[11][12][13]
-
Oxidation : Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep at room temperature for a specified period (e.g., 7 days).[12]
-
Thermal Degradation : Expose the solid powder and the stock solution to dry heat (e.g., 70-80°C) for a specified period.
-
Photostability : Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis :
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.[7][14]
-
-
Data Evaluation :
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the biological targets or signaling pathways directly modulated by this compound.
However, the thiazole ring is a well-established pharmacophore present in numerous biologically active compounds.[15] Derivatives of thiazole carboxylic acids have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity : Various substituted thiazole derivatives have shown potential as anticancer agents, with some acting as inhibitors of enzymes like tubulin polymerization, c-Met kinase, and Mucin 1 (MUC1).[16][17]
-
Enzyme Inhibition : Different thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and monoacylglycerol lipase (MAGL).[18][19][20][21]
-
Anti-inflammatory and Antidiabetic Effects : Certain 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid derivatives have demonstrated anti-inflammatory and anti-diabetic properties in animal models.[22]
Given the absence of specific data for this compound, a logical workflow for its initial biological characterization would involve screening against a panel of common drug targets, particularly kinases and metabolic enzymes, where other thiazole derivatives have shown activity.
Caption: A proposed workflow for the initial biological screening of this compound.
This guide is intended for informational purposes for research and development professionals. All handling, storage, and use of this compound should be performed by trained personnel in accordance with all applicable safety regulations and institutional protocols.
References
- 1. labcompare.com [labcompare.com]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. ilcdover.com [ilcdover.com]
- 4. making.com [making.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 4-Methylthiazole-2-carboxylic Acid and Its Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, bestowing upon molecules a unique spatial arrangement and a wide spectrum of pharmacological activities. Among the vast library of thiazole-containing compounds, 4-Methylthiazole-2-carboxylic acid and its derivatives have emerged as a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, chemical properties, and, most importantly, its burgeoning role in the development of anticancer and antimicrobial agents. This document is intended to serve as a valuable resource, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent biological pathways to aid researchers in this dynamic field.
Chemical Properties and Synthesis
This compound, with the chemical formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol , serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its structural isomer, 4-methylthiazole-5-carboxylic acid, is also a key intermediate in the synthesis of various pharmaceuticals.[1][2]
The primary method for the synthesis of the thiazole ring is the renowned Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[3][4][5] This method is widely employed for the preparation of 2-aminothiazole precursors, which can then be further modified to yield a variety of derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases. The inherent chemical properties of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
Anticancer Activity
A substantial body of research has highlighted the potent anti-proliferative effects of 4-methylthiazole derivatives against a range of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key signaling pathways involved in tumor progression, and disrupt microtubule dynamics.
Table 1: Anticancer Activity of 4-Methylthiazole Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | >100 | [6] |
| Derivative 3d of 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | 12.5 | [6] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [7] |
| 2-[2-[4-Hydroxy-3-phenyl-hydrazinyl]-thiazol-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| 2-[2-[4-Hydroxy-3-phenyl-hydrazinyl]-thiazol-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [9] |
| 4-methyl-2-(4-(hexyloxy)phenyl)thiazole-5-carbohydrazide | MCF-7 (Breast) | 1.5 | [10] |
| Thiazolyl pyridine derivative 5 | A549 (Lung) | 0.452 | [11][12] |
| Bis-thiazole derivative 5c | Hela (Cervical) | 0.0006 | [13] |
| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 0.006 | [13] |
Antimicrobial Activity
The thiazole scaffold is also a prominent feature in many antimicrobial agents. Derivatives of 4-methylthiazole have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carbohydrazone (15) | Staphylococcus aureus ATCC 25923 | 1.95 - 3.91 | [9] |
| 4-methyl-1,2,3-thiadiazole-5-carbohydrazone (15) | Escherichia coli ATCC 25922 | 125 | [9] |
| 4-methylthiazole-(benz)azole derivative 4f | Escherichia coli ATCC 25922 | < 0.97 | [14] |
| 4-methylthiazole-(benz)azole derivative 4i | Escherichia coli ATCC 25922 | < 0.97 | [14] |
| 2-aminothiazole-4-carboxylate Schiff base 2a | Staphylococcus epidermidis (MDR) | 250 | [15] |
| 2-aminothiazole-4-carboxylate Schiff base 2b | Pseudomonas aeruginosa (MDR) | 375 | [15] |
| 2-aminothiazole-4-carboxylate Schiff base 2d | Staphylococcus aureus (MDR) | 250 | [15] |
| 2-aminothiazole-4-carboxylate Schiff base 2g | Escherichia coli (MDR) | 375 | [15] |
Experimental Protocols
To facilitate the replication and further development of these promising compounds, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives[6]
A common synthetic route to generate derivatives of 4-methylthiazole-5-carboxylic acid involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with various nucleophiles such as amines or alcohols.
Step 1: Synthesis of 4-methylthiazole-5-carbonyl chloride To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent) in toluene, a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated to 90-95 °C, and thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise. The reaction is stirred at this temperature for 2-3 hours. After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 4-methylthiazole-5-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of 4-methylthiazole-5-carboxamides/esters The crude 4-methylthiazole-5-carbonyl chloride is dissolved in toluene. To this solution, the desired amine or alcohol (1 equivalent) and triethylamine (TEA) (1.5 equivalents) are added. The reaction mixture is stirred at 70-75 °C for 4-6 hours. After completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Hantzsch Thiazole Synthesis[3][17]
This classical method is used to prepare the 2-aminothiazole core structure.
A mixture of an α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent like ethanol or methanol is heated to reflux for 30 minutes to 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed and precipitate the product. The solid product is collected by filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization.
In Vitro Cytotoxicity (MTT) Assay[7][16][18][19][20]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][21][22]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The anticancer activity of 4-methylthiazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and angiogenesis.
Intrinsic Apoptosis Pathway
Several studies have shown that 4-methylthiazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][13][16][17][18] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, the downregulation of the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[10][19][20][21][22] By blocking the ATP-binding site of the receptor, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization.
Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold in the field of drug discovery. The wealth of available synthetic methodologies allows for the creation of large and diverse chemical libraries for screening. The potent anticancer and antimicrobial activities demonstrated by numerous derivatives, coupled with an increasing understanding of their mechanisms of action, underscore the significant therapeutic potential of this compound class. Future research efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel and effective therapies for a range of human diseases. the ultimate goal of translating these promising preclinical findings into novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 16. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Potential Mechanisms of Action for 4-Methylthiazole-2-carboxylic Acid in Biological Systems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Methylthiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a key structural motif in a variety of biologically active molecules. While the parent compound itself has not been extensively profiled, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide consolidates the existing research on this compound and its derivatives to postulate potential mechanisms of action for the core molecule in biological systems. By examining the structure-activity relationships of its analogues, we can infer putative molecular targets and signaling pathways that may be modulated by this compound. This document provides a comprehensive overview of its chemical properties, a summary of the biological activities of its derivatives in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide future research and drug discovery efforts.
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure for designing enzyme inhibitors and receptor modulators. This compound, as a simple substituted thiazole, represents a valuable starting point for chemical synthesis and a probe for exploring biological activity. Although direct biological data on this compound is sparse, the wealth of information on its derivatives provides a strong foundation for hypothesizing its potential mechanisms of action. This guide aims to bridge the knowledge gap by systematically analyzing the biological data of its analogues to predict the therapeutic potential of the core structure.
Chemical Properties of this compound
-
Molecular Formula: C₅H₅NO₂S
-
Molecular Weight: 143.16 g/mol
-
Appearance: Solid
-
SMILES: CC1=CSC(C(O)=O)=N1
-
InChI Key: GNGDWDFLILPTKL-UHFFFAOYSA-N
The structure of this compound features a thiazole ring, which is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The carboxylic acid group at position 2 and the methyl group at position 4 are key functional groups that can be readily modified to generate a diverse library of derivatives. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and can also be converted to esters, amides, and other functional groups to modulate the compound's physicochemical properties and biological activity.
Putative Mechanisms of Action Based on Derivative Studies
The biological activities of various derivatives of 4-methylthiazole-carboxylic acid suggest several potential mechanisms of action for the parent compound. These are categorized below based on the therapeutic area.
Derivatives of 4-methylthiazole-carboxylic acid have been shown to inhibit key enzymes in inflammatory pathways.
-
15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) Inhibition: Certain substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have demonstrated potent dual inhibition of 15-LOX and CA II.[1] 15-LOX is involved in the biosynthesis of pro-inflammatory lipid mediators, while CA II is overexpressed in some inflammatory conditions and cancers. The core 4-methylthiazole-carboxylic acid structure may serve as a scaffold for binding to the active sites of these enzymes.
-
Cyclooxygenase (COX) Inhibition: Thiazole derivatives have been investigated as potential COX inhibitors.[2] By inhibiting COX enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. It is plausible that this compound could exhibit weak to moderate COX inhibitory activity.
A potential signaling pathway for the anti-inflammatory action is depicted below:
The thiazole scaffold is present in several anticancer drugs, and derivatives of 4-methylthiazole-carboxylic acid have shown promise in this area.
-
Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles, derived from a 2-arylthiazolidine-4-carboxylic acid amide lead, were found to inhibit tubulin polymerization.[3] Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. The thiazole ring in these compounds plays a crucial role in their activity.
-
Kinase Inhibition: The design of some 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was based on the structure of the multi-targeted kinase inhibitor, dasatinib.[4] This suggests that the this compound scaffold could be a starting point for developing inhibitors of various protein kinases involved in cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: A methyl acetate derivative of a thiazole compound demonstrated inhibitory activity against PI3Kα and led to a decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells.[5]
An illustrative workflow for screening anticancer activity is shown below:
Beyond inflammatory enzymes, derivatives of 4-methylthiazole-carboxylic acid have been shown to inhibit other important enzymes.
-
Xanthine Oxidase (XO) Inhibition: Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[6][7] XO is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for gout. The carboxylic acid moiety in these derivatives is crucial for their activity.
-
β-Ketoacyl-ACP Synthase (mtFabH) Inhibition: 2-Aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis through the inhibition of mtFabH, an enzyme involved in fatty acid synthesis.[8] This suggests a potential antibacterial mechanism.
Data Presentation
The following tables summarize the quantitative data for various derivatives of 4-methylthiazole-carboxylic acid, providing insights into their potency against different biological targets.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of 4-Methylthiazole Derivatives
| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | 15-Lipoxygenase | 0.12 ± 0.002 | [1] |
| (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | Carbonic Anhydrase II | 2.93 ± 0.22 | [1] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase | 0.57 | [6][7] |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 2.43 ± 0.13 | [8] |
Table 2: Anticancer Activity of Thiazole Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Prostate Cancer | 0.7 - 1.0 | [3] |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Melanoma | 1.8 - 2.6 | [3] |
| Methyl 2-(...)-thiazolidin-5-ylidene)acetate derivative 6a | Ovarian (OVCAR-4) | 1.569 ± 0.06 | [5] |
| 2-(4-hydroxybenzylidene)thiazole-4(5H)-one derivative 4c | Breast (MCF-7) | 2.57 ± 0.16 | [9] |
| 2-(4-hydroxybenzylidene)thiazole-4(5H)-one derivative 4c | Liver (HepG2) | 7.26 ± 0.44 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.
-
Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically at 295 nm.
-
Reagents:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution.
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period.
-
The rate of uric acid formation is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compound (this compound)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC₅₀ value is determined from the dose-response curve.
-
-
Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
-
Software: AutoDock, Glide, GOLD, or similar molecular docking software.
-
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Define the binding site on the protein and perform the docking simulation to generate a series of possible binding poses of the ligand.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
A logical diagram for the relationship between these experimental approaches is as follows:
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is limited, the extensive research on its derivatives strongly suggests that this core scaffold has significant potential in drug discovery. The putative mechanisms of action, including the inhibition of key enzymes in inflammation and cancer, warrant further investigation. Future research should focus on the systematic biological evaluation of this compound itself to establish its baseline activity and to serve as a reference for its more complex derivatives. Computational studies, such as molecular dynamics simulations, could provide deeper insights into its binding to putative targets. Furthermore, the synthesis and screening of a focused library of simple derivatives of this compound would be invaluable for elucidating its structure-activity relationships and for identifying promising lead compounds for various therapeutic applications. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylthiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules widely recognized for their diverse pharmacological activities. Specifically, derivatives of 4-methylthiazole-2-carboxylic acid are of considerable interest in medicinal chemistry and drug discovery due to their potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as their role as key intermediates in the synthesis of more complex bioactive molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into esters and amides, offering a comprehensive guide for researchers in the field.
Synthetic Workflow Overview
The synthesis of this compound derivatives can be systematically approached in a three-stage process. The initial stage involves the synthesis of the core heterocyclic structure, this compound. This is followed by the activation of the carboxylic acid group, a crucial step to enhance its reactivity. The final stage is the derivatization, where the activated carboxylic acid is reacted with various nucleophiles, such as alcohols or amines, to yield the corresponding ester or amide derivatives.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure involving the oxidation of 2-methylthiazole.[1]
Materials:
-
2-Methylthiazole
-
Sulfuric Acid (96%)
-
Concentrated Sulfuric Acid (containing 20% sulfur trioxide)
-
Phosphorus Trichloride
-
Azo-bis-butyronitrile
-
Chlorine gas
-
Benzene
-
Sodium Bicarbonate solution
-
Magnesium Sulfate
-
Concentrated Nitric Acid (70%)
-
Concentrated Ammonium Hydroxide
-
Crushed ice
-
Cold water
Procedure:
-
In a suitable reaction vessel, dissolve 99 g of 2-methylthiazole in a mixture of 92 g of 96% sulfuric acid and 95 g of concentrated sulfuric acid containing 20% sulfur trioxide.
-
Add 3.2 g (2 ml) of phosphorus trichloride to the mixture.
-
Over a period of 12 hours, add a solution of 3.0 g of azo-bis-butyronitrile in 72 g of 96% sulfuric acid to the reaction mixture with stirring at 85-90 °C.
-
Continuously introduce a stream of chlorine gas into the reaction mixture during the addition.
-
After the addition is complete, degas the mixture in vacuo at 60 °C.
-
Cool the reaction mixture and quench by pouring it over 300 g of crushed ice.
-
Extract the quenched mixture with three 200 ml portions of benzene.
-
Combine the benzene extracts, wash with sodium bicarbonate solution, and dry over magnesium sulfate.
-
Evaporate the benzene in vacuo. The residue contains a mixture of chlorinated methylthiazoles.
-
To the aqueous layer from the extraction, add 60 g of concentrated sulfuric acid and 200 ml of 70% nitric acid.
-
Heat the resulting mixture for 5 hours at 80 °C.
-
Cool the reaction mass to 25 °C and adjust the pH to 2 by adding concentrated ammonium hydroxide.
-
Cool the solution to 0 °C for 3 hours to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Protocol 2: Synthesis of 4-Methylthiazole-2-carbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 1.5 g of this compound.
-
Add 10 mL of thionyl chloride.
-
Heat the mixture to reflux for 2 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-methylthiazole-2-carbonyl chloride can be used directly in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of 4-Methylthiazole-2-carboxamides
Method A: From Acyl Chloride
Materials:
-
4-Methylthiazole-2-carbonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask at 0 °C.
-
Slowly add a solution of 4-methylthiazole-2-carbonyl chloride (1.1 equivalents) in DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Using Coupling Agents
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: General Procedure for the Synthesis of 4-Methylthiazole-2-carboxylates (Fischer Esterification)
Materials:
-
This compound
-
Appropriate alcohol (used in excess as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Data Presentation
The following table summarizes the expected yields for the synthesis of various this compound derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Derivative Type | R Group | Synthesis Method | Typical Yield (%) | Reference |
| Amide | Benzyl | Acyl Chloride | 70-85 | General Procedure |
| Amide | Phenyl | Coupling Agent (EDC/HOBt) | 65-80 | [4] |
| Amide | Morpholinyl | Acyl Chloride | 75-90 | General Procedure |
| Ester | Methyl | Fischer Esterification | 60-75 | [3] |
| Ester | Ethyl | Fischer Esterification | 65-80 | [3] |
| Ester | Isopropyl | Fischer Esterification | 55-70 | [3] |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Detailed synthetic routes to this compound and its derivatives.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of this compound and its amide and ester derivatives. These methods are scalable and can be adapted for the preparation of a diverse library of compounds for screening in drug discovery programs. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.
References
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylthiazole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure for the design of bioactive molecules. 4-Methylthiazole-2-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides an overview of its applications, protocols for the synthesis of its derivatives, and insights into their biological activities, with a focus on their role as enzyme inhibitors.
While specific data for this compound is limited in publicly available research, this document compiles representative protocols and data from closely related thiazole-2-carboxylic acid and 4-methylthiazole derivatives to highlight the potential of this scaffold.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, primarily centered around enzyme inhibition. The carboxamide functionality, readily accessible from the carboxylic acid, is a key feature in many biologically active molecules, enabling crucial hydrogen bond interactions with protein targets.
Anticancer Agents:
Thiazole carboxamides have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival.[1][2] Kinases such as c-Met, Akt, and Src-family kinases are often dysregulated in tumors, making them attractive targets for therapeutic intervention.[3][4][5] Derivatives of thiazole-2-carboxamides have been synthesized and shown to exhibit potent inhibitory activity against these kinases, leading to cell cycle arrest and apoptosis in cancer cell lines.[1][5]
Cyclooxygenase (COX) Inhibitors:
The thiazole scaffold has also been incorporated into inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.[6][7][8][9] By modifying the substituents on the thiazole ring and the carboxamide moiety, researchers have developed selective inhibitors of COX-2, which is upregulated in inflammatory conditions and some cancers.[6][8]
Antimicrobial Agents:
The inherent chemical properties of the thiazole ring also lend themselves to the development of antimicrobial agents. While less explored for the 2-carboxylic acid scaffold specifically, other 4-methylthiazole derivatives have shown promising activity against various bacterial and fungal strains.[10]
Quantitative Data Summary
The following table summarizes the biological activity of representative thiazole carboxamide derivatives, highlighting their potential as enzyme inhibitors. It is important to note that these are examples from related series, as specific data for 4-methylthiazole-2-carboxamide derivatives are not widely available.
| Compound Class | Target | Compound Example | IC₅₀ (µM) | Cell Line/Assay | Reference |
| Thiazole-2-carboxamide | Human Lung Cancer | Compound 6f | 0.48 | NCI-H1975 | [2] |
| Thiazole-2-carboxamide | Human Breast Cancer | Compound 6f | 3.66 | MDA-MB-231 | [2] |
| Thiazole-5-carboxamide | c-Met Kinase | Compound 51f | 0.029 | Biochemical Assay | [1] |
| Thiazole-5-carboxamide | Akt1 Kinase | Compound 5m | 0.025 | Biochemical Assay | [5] |
| Thiazole-5-carboxamide | COX-1 | Compound 2b | 0.239 | Fluorimetric Assay | [8] |
| Thiazole-5-carboxamide | COX-2 | Compound 2b | 0.191 | Fluorimetric Assay | [8] |
Experimental Protocols
The following are representative protocols for the synthesis of a key intermediate and the subsequent derivatization to form thiazole carboxamides, based on general methods reported in the literature.
Protocol 1: Synthesis of Thiazole-2-carboxylic Acid via Halogen-Metal Exchange
This protocol describes a general method for the synthesis of a thiazole-2-carboxylic acid from a 2-bromothiazole precursor.[11]
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexane
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 2-bromothiazole (1 equivalent) in dry diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly transfer the thiazolyllithium solution onto the dry ice via a cannula.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution.
-
Combine the aqueous layers and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiazole-2-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Synthesis of Thiazole-2-carboxamides
This protocol outlines a general procedure for the synthesis of thiazole-2-carboxamide derivatives from the corresponding carboxylic acid.[2][7][8]
Materials:
-
Thiazole-2-carboxylic acid
-
Oxalyl chloride or thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Desired amine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Suspend or dissolve the thiazole-2-carboxylic acid (1 equivalent) in dry DCM or DMF under an inert atmosphere.
-
Add a catalytic amount of DMF if using oxalyl chloride in DCM.
-
Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess oxalyl chloride or thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh dry DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in dry DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired thiazole-2-carboxamide.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of 4-methylthiazole-2-carboxamide derivatives and a representative kinase signaling pathway that can be targeted by these compounds.
Caption: General workflow for synthesis and evaluation of derivatives.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 3. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application of 4-Methylthiazole-2-carboxylic Acid in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. 4-Methylthiazole-2-carboxylic acid has emerged as a promising scaffold in medicinal chemistry for the design and synthesis of new antimicrobial compounds. Its derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery, including detailed application notes, experimental protocols, and a summary of antimicrobial activity data. The thiazole nucleus is a key structural component in many biologically active compounds, including the antibiotic penicillin, which underscores its potential in the development of new anti-infective agents.[1][2]
Application Notes
Derivatives of this compound, particularly amides and esters, have been the focus of numerous studies for their antimicrobial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action for many of these derivatives is attributed to the inhibition of essential bacterial enzymes, most notably DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. Some thiazole derivatives have also been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[5]
The general structure of these antimicrobial agents consists of the this compound core linked to various substituted aromatic or heterocyclic moieties through an amide or other linker. The nature of these substituents plays a crucial role in determining the antimicrobial potency and spectrum of activity. Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can enhance the binding affinity of these compounds to their target enzymes, thereby increasing their inhibitory activity.[1]
Quantitative Data on Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of microbial strains. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Antibacterial Activity of 4-Methylthiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 3a | Amide | >500 | >500 | >500 | >500 | [1] |
| 3b | Amide | 250 | 250 | 500 | 500 | [1] |
| 3f | Amide | 125 | 125 | 250 | 250 | [1] |
| 4f | (Benz)azole | - | - | < 0.97 | - | [6] |
| 4i | (Benz)azole | - | - | < 0.97 | - | [6] |
| Compound 29 | Tetrahydrobenzo[d]thiazole | 8 (MRSA) | - | - | - | [3][4] |
| Compound 12 | 1,3-Thiazole | - | - | - | - | [7] |
| Compound 13 | Benzo[d]thiazole | 125 | - | 125 | - | [7] |
| Compound 14 | Benzo[d]thiazole | 125 | - | 125 | - | [7] |
| Compound 15 | Benzo[d]thiazole | 125 | - | 125 | - | [7] |
Table 2: Antifungal Activity of 4-Methylthiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | Reference |
| 3a | Amide | >500 | - | [1] |
| 3b | Amide | 500 | - | [1] |
| 3f | Amide | 250 | - | [1] |
| Compound 12 | 1,3-Thiazole | 150 | 150 | [7] |
| Compound 13 | Benzo[d]thiazole | 125 | 125 | [7] |
| Compound 14 | Benzo[d]thiazole | 125 | 125 | [7] |
| Compound 15 | Benzo[d]thiazole | 125 | 125 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Methylthiazole-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in a suitable anhydrous solvent (e.g., THF), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-methylthiazole-2-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF). In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction mixture to stir at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-methylthiazole-2-carboxamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized 4-methylthiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow the microbial culture overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Visualizations
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
The following diagram illustrates the proposed mechanism of action of 4-methylthiazole derivatives targeting bacterial DNA gyrase.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. plantarchives.org [plantarchives.org]
- 3. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Methylthiazole-2-carboxylic Acid in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2] 4-Methylthiazole-2-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel anticancer agents. Its carboxylic acid functional group provides a convenient handle for amide coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize therapeutic efficacy. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of anticancer compounds, with a focus on kinase inhibitors.
Application Notes
The primary application of this compound in anticancer drug discovery is its use as a scaffold to generate libraries of N-substituted amides. The resulting 4-methylthiazole-2-carboxamide core is a key feature in a variety of kinase inhibitors, which are a major class of targeted cancer therapies. The thiazole ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the substituents on the amide nitrogen can be tailored to achieve selectivity and potency against specific cancer-associated kinases such as VEGFR, c-Met, and others.[3][4][5]
Key Advantages of the 4-Methylthiazole-2-carboxamide Scaffold:
-
Synthetic Tractability: The carboxylic acid allows for straightforward amide bond formation with a wide array of amines using standard coupling reagents.
-
Structural Rigidity: The aromatic thiazole ring provides a rigid core, which can help in pre-organizing the molecule for optimal binding to its biological target.
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring, as well as the amide linkage, can act as hydrogen bond donors and acceptors, crucial for target engagement.
-
Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic systems, offering a means to modulate physicochemical and pharmacological properties.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various thiazole carboxamide derivatives, highlighting the potency of this class of compounds.
| Compound Class | Target/Mechanism of Action | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thiazole/Thiadiazole Carboxamide (51am) | c-Met Kinase Inhibitor | A549, HT-29 | 0.83, 0.68 | [3] |
| 2-Phenylthiazole-4-carboxamide derivative | Cytotoxic | T47D, Caco-2, HT-29 | < 10 µg/mL for 3-fluoro analog | [6] |
| 4-Aryl-thiazole-2-amine derivative (4v) | ROCK II Inhibitor | N/A (Enzymatic) | 0.02 | [7] |
| Thiazole derivative (4d) | VEGFR-2 Inhibitor | MDA-MB-231 | 1.21 | [4] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | Cytotoxic | A-549, Bel7402, HCT-8 | Moderate activity | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Methylthiazole-2-carboxamide Derivatives via Amide Coupling
This protocol describes a general method for the synthesis of N-substituted 4-methylthiazole-2-carboxamides from this compound and a primary or secondary amine using a peptide coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) are added HOBt (1.2 eq) and EDCI (1.2 eq). The mixture is stirred at room temperature for 15 minutes.
-
Addition of Amine: The desired substituted amine (1.1 eq) is added to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-methylthiazole-2-carboxamide derivative.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 4-methylthiazole-2-carboxamide derivatives
-
Cancer cell line (e.g., A549, HT-29, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO (vehicle control).
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Route for 4-Methylthiazole-2-carboxamide Derivatives
Caption: General synthetic scheme for 4-methylthiazole-2-carboxamide derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and in vitro anticancer evaluation.
Simplified Signaling Pathway Inhibition
Caption: Inhibition of kinase signaling by a 4-methylthiazole-2-carboxamide derivative.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
Standard Operating Procedure for the Purification of 4-Methylthiazole-2-carboxylic acid
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylthiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its purity is paramount for successful downstream applications, including drug synthesis and biological assays. This document provides a detailed standard operating procedure (SOP) for the purification of this compound from a crude reaction mixture. The protocol outlines methods for extraction and recrystallization, with an alternative column chromatography procedure for achieving high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing the purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water. Soluble in many common organic solvents like ethanol and dichloromethane. | [1] |
Purification Workflow
The general workflow for the purification of this compound is depicted below. The primary path involves an acid-base extraction followed by recrystallization. An alternative chromatographic method is also described for instances where impurities are not sufficiently removed by recrystallization.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is the primary method for purifying this compound, leveraging its acidic nature.
4.1.1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol/water, toluene)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
4.1.2. Procedure
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Organic Layer Wash: Wash the remaining organic layer with another portion of 1 M NaOH solution to ensure complete extraction of the acidic product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1 M HCl solution while stirring until the pH is approximately 2.[2] this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.[2]
-
Drying: Dry the solid under vacuum to obtain the crude purified product.
4.1.3. Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for carboxylic acids include ethanol/water, methanol/water, or toluene.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
4.1.4. Expected Data
The following table presents hypothetical data for a typical purification run.
| Step | Parameter | Value |
| Extraction | Starting Material (Crude) | 10.0 g |
| Purity of Crude | ~85% | |
| Recovered Solid after Extraction | 8.2 g | |
| Recrystallization | Solvent System | Ethanol/Water (e.g., 3:1 v/v) |
| Yield of Pure Product | 7.0 g | |
| Final Purity (by HPLC) | >98% | |
| Melting Point | (Literature value if available) |
Protocol 2: Purification by Column Chromatography
This protocol is recommended if impurities are not sufficiently removed by recrystallization. Carboxylic acids can sometimes streak on silica gel; adding a small amount of a volatile acid to the eluent can suppress this effect.[3][4]
4.2.1. Materials and Reagents
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate with 0.1% acetic acid or formic acid)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Fraction collection tubes
-
Rotary evaporator
4.2.2. Procedure
-
TLC Analysis: Develop a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape.[5]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
4.2.3. Eluent System Optimization
| Eluent System (v/v/v) | Acetic Acid (%) | Observed Rf on TLC | Comments |
| Hexane:Ethyl Acetate (1:1) | 0 | Streaking | Acidic additive needed |
| Hexane:Ethyl Acetate (1:1) | 0.5 | 0.35 | Good separation |
| Dichloromethane:Methanol (95:5) | 0 | 0.4 | Potential for good separation |
| Dichloromethane:Methanol (95:5) | 0.1 | 0.45 | Improved spot shape |
Signaling Pathways and Biological Context
Currently, there is limited specific information in the public domain directly linking this compound to particular signaling pathways. However, the thiazole ring is a prominent scaffold in many biologically active compounds and approved drugs. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular molecule.
Conclusion
The protocols described in this application note provide a comprehensive guide for the purification of this compound. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities in the crude starting material. Proper execution of these procedures, coupled with analytical verification of purity, will ensure high-quality material suitable for a range of research and development applications.
References
- 1. This compound Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Methylthiazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylthiazole-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This document provides a detailed application note and protocol for the analysis of this compound using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is based on established principles for the analysis of similar thiazole derivatives and carboxylic acids.[1][2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented below. These properties are fundamental for the development of a suitable analytical method.
| Property | Value |
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol [4] |
| Chemical Structure |
Recommended HPLC Method Parameters
A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (e.g., ~270 nm) |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 µm)[1][5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Dissolve the standard in 10 mL of acetonitrile or methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration that is expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the sample solutions for quantification.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters
The following table summarizes the typical validation parameters to be established for the HPLC-UV method.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time (tR) | To be determined (e.g., Approx. 5-10 min) |
| Wavelength (λmax) | To be determined (e.g., ~270 nm)[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
HPLC Method Development Logic
Caption: Logical steps for developing an HPLC method for a novel compound.
References
4-Methylthiazole-2-carboxylic Acid: A Key Precursor for Bioactive Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methylthiazole-2-carboxylic acid and its isomers as key precursors in the synthesis of bioactive molecules. It includes methodologies for creating derivatives with anticancer, antimicrobial, and anti-inflammatory properties, along with quantitative data and visualizations of relevant biological pathways.
Introduction
This compound and its structural isomer, 4-methylthiazole-5-carboxylic acid, are versatile heterocyclic building blocks in medicinal chemistry. The thiazole ring is a prominent scaffold in a variety of pharmacologically active compounds due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. Derivatives of these carboxylic acids have shown significant potential in the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory disorders.
Synthesis of Key Precursors and Derivatives
Synthesis of 4-Methylthiazole-5-carboxylic Acid
A common route to 4-methylthiazole-5-carboxylic acid involves the hydrolysis of the corresponding ester, which can be synthesized from ethyl 2-chloroacetoacetate.
Protocol 2.1.1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate
This protocol describes the synthesis of ethyl 4-methylthiazole-5-carboxylate from formamide and ethyl 2-chloroacetoacetate.
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethylene glycol dimethyl ether
-
Formamide
-
Ethyl 2-chloroacetoacetate
-
20% Sodium hydroxide solution
-
Water
Procedure:
-
In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether under a nitrogen atmosphere.
-
With stirring, slowly add 5 moles of formamide dropwise over 2 hours.
-
Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.
-
Upon completion, cool the reaction mixture to 10 °C. A white solid product will precipitate.
-
Collect the solid by filtration.
-
Dissolve the solid product in four times its weight in water.
-
Adjust the pH of the solution to 7-8 with a 20% sodium hydroxide solution.
-
Cool the solution to 0-5 °C to precipitate the product.
-
Filter the mixture to collect the ethyl 4-methylthiazole-5-carboxylate as a white solid. This method can yield a product with 99% purity and a molar yield of 95.8%.[1]
Protocol 2.1.2: Hydrolysis to 4-Methylthiazole-5-carboxylic Acid
This protocol outlines the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 4-methylthiazole-5-carboxylate
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve ethyl 4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the 4-methylthiazole-5-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Synthesis of 4-Methylthiazole-5-carboxamide Derivatives
Amide derivatives are commonly synthesized from the carboxylic acid via an acid chloride intermediate.
Protocol 2.2.1: Synthesis of 4-Methylthiazole-5-carbonyl Chloride
Materials:
-
4-Methylthiazole-5-carboxylic acid (1.5 g)
-
Thionyl chloride (SOCl₂) (10 mL)
Procedure:
-
Add 1.5 g of 4-methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
After reflux, distill off the excess thionyl chloride under reduced pressure.
-
The resulting 4-methylthiazole-5-carbonyl chloride is used directly in the next step without further purification.[2]
Protocol 2.2.2: Amide Coupling
This protocol describes the general procedure for coupling the acid chloride with various amines.
Materials:
-
4-Methylthiazole-5-carbonyl chloride
-
Appropriate amine (primary or secondary)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve the desired amine and a slight excess of triethylamine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-methylthiazole-5-carbonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Bioactive Applications and Protocols
Anticancer Activity
Derivatives of 4-methylthiazole-carboxylic acid have demonstrated significant anticancer activity, particularly against breast cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of Mucin 1 (MUC1), an oncoprotein overexpressed in many cancers.
Protocol 3.1.1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (4-methylthiazole derivatives)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of 4-Methylthiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL | [6] |
| Thiazole Derivative 7f | MDA-MB-231 | 2.5 | [7] |
| Thiazole Derivative 7a | MDA-MB-231 | 53.0 | [7] |
| Thiazole Derivative 7b | MDA-MB-231 | 11.2 | [7] |
| Thiazole Derivative 7b | MCF-7 | 50.6 | [7] |
Antimicrobial Activity
Thiazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 10 µL of the microbial inoculum to each well.[9]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or at 25-30 °C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Benzothiazole derivatives | E. coli, S. aureus | 12.5 - 200 | [9] |
| Isatin-decorated thiazoles | E. coli | Potent activity | [10] |
| Isatin-decorated thiazoles | MRSA | Good activity | [10] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus, E. coli | 16.1 µM | [11] |
| Pyridinyl thiazole ligand 55 | E. coli | 200 | [11] |
| Pyridinyl thiazole ligand 55 | S. typhi | 50 | [11] |
| 1,3-thiazole derivative 12 | S. aureus, E. coli, A. niger | 125 - 150 | [12] |
| Benzo[d]thiazole derivative 13/14 | Gram-positive/negative bacteria, fungi | 50 - 75 | [12] |
Anti-inflammatory Activity
Certain 4-methylthiazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol 3.3.1: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric probe)
-
Test compounds
-
Assay buffer
-
96-well plate
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Signaling Pathways and Mechanisms of Action
MUC1 Signaling Pathway in Breast Cancer
Mucin 1 (MUC1) is a transmembrane protein that is overexpressed and aberrantly glycosylated in many breast cancers. Its cytoplasmic tail can interact with various signaling molecules, promoting cell proliferation, survival, and metastasis.[13][14] Some 4-methylthiazole-5-carboxylic acid derivatives have been designed to target MUC1.[15]
Caption: MUC1 signaling pathway in breast cancer and the inhibitory role of 4-methylthiazole derivatives.
COX-2 Signaling Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins (PGs) from arachidonic acid. PGs are key mediators of the inflammatory response.
Caption: COX-2 signaling pathway in inflammation and its inhibition by thiazole derivatives.
Conclusion
This compound and its isomers are valuable scaffolds for the development of novel bioactive molecules. The synthetic protocols and biological assays detailed in this document provide a framework for researchers to explore the therapeutic potential of this class of compounds. The promising anticancer, antimicrobial, and anti-inflammatory activities of 4-methylthiazole derivatives warrant further investigation and optimization for future drug development efforts.
References
- 1. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. jchemrev.com [jchemrev.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MUC1 alters oncogenic events and transcription in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives are integral to the development of anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3] Acylation of the exocyclic amino group of aminothiazole compounds is a critical derivatization strategy for modulating their pharmacological properties. This modification allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with enhanced potency and selectivity.[1] For instance, acylated aminothiazoles are key components of kinase inhibitors and have been investigated as inhibitors of SARS-CoV-2 Mpro and glutaminase.[4][5]
This guide provides detailed experimental protocols for the acylation of aminothiazole-related compounds, summarizes quantitative data from various synthetic approaches, and illustrates relevant experimental workflows and biological pathways.
Quantitative Data Summary
The following table summarizes various methods for the acylation of aminothiazole compounds, providing a comparative overview of reagents, conditions, and reported yields.
| Acylating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Acetyl chloride | 2-Aminothiazole | Dry Acetone | Not specified | Solid product obtained | [1] |
| Acetic anhydride | 2-amino-5-(4-acetylphenylazo)-thiazole | Solvent-free | Not specified | 52 | [6] |
| Acetic Acid | 2-Aminobenzothiazole | Acetic Acid | Reflux, 8-10h | 82-88 | [7] |
| Benzoyl chloride | 2-Amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2] |
| Chloroacetyl chloride | 4-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)thiazol-2-amine | CH2Cl2, Triethylamine | 0 °C to RT, 18h | Not specified | [4] |
| Substituted aromatic acid chlorides | 2-amino-4-phenyl-5-phenylazothiazole | Not specified | Schotten–Bauman protocol | Good | [2] |
Experimental Protocols
Protocol 1: Acylation of 2-Aminothiazole with Acetyl Chloride
This protocol describes a general method for the N-acylation of 2-aminothiazole using an acyl chloride.
Materials:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry Acetone
-
Acidified cold water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in dry acetone (60 ml).[1]
-
Slowly add acetyl chloride (26 mmol) to the solution while stirring.[1]
-
After the addition is complete, continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into acidified cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain N-(thiazol-2-yl)acetamide.[1]
Protocol 2: Acylation of Substituted 2-Aminothiazole with Chloroacetyl Chloride
This protocol details the acylation of a more complex aminothiazole derivative in the presence of a base.[4]
Materials:
-
4-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)thiazol-2-amine (aminothiazole 3)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the aminothiazole derivative (8.1 mmol) and triethylamine (8.1 mmol) in CH2Cl2 (20 mL) in a suitable flask and cool the solution to 0 °C in an ice bath.[4]
-
Slowly add chloroacetyl chloride (10.7 mmol) to the cooled solution.[4]
-
Allow the solution to warm to room temperature and stir for 18 hours.[4]
-
After the reaction is complete, add water (50 mL) to the mixture.
-
Separate the organic layer, and extract the aqueous phase with CH2Cl2 (2 x 20 mL).[4]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Acylation using Acetic Acid as the Acetylating Agent
This method provides an alternative to using highly moisture-sensitive acylating agents like acetyl chloride and acetic anhydride.[7]
Materials:
-
2-Aminobenzothiazole
-
Triethyl orthoformate
-
Sodium azide
-
Acetic acid (AcOH)
-
Water
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in acetic acid (1 mL).[7]
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[7]
-
Add water (3 mL) to the residue to precipitate the solid product.[7]
-
Collect the solid by filtration.[7]
-
Purify the crude product by flash column chromatography using a hexane:ethyl acetate gradient to obtain the pure N-(benzo[d]thiazol-2-yl)acetamide.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the acylation of aminothiazole compounds.
Caption: General workflow for aminothiazole acylation.
Signaling Pathway
Acylated aminothiazole derivatives, such as the anticancer drug Dasatinib, are known to function as kinase inhibitors. The diagram below illustrates a simplified representation of a signaling pathway targeted by such inhibitors.
Caption: Simplified MAPK signaling pathway and kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
Application Notes and Protocols for the Quantification of 4-Methylthiazole-2-carboxylic Acid in Research Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiazole-2-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical and metabolic research.[1] As a key structural motif in various bioactive molecules, its accurate quantification in biological matrices is essential for pharmacokinetic studies, metabolism research, and drug discovery and development.[2][3] This document provides a comprehensive guide to the analytical techniques for the determination of this compound in research samples, with a primary focus on a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
The protocols outlined below are designed to be adaptable to various research needs, providing a solid foundation for method development and validation. While specific quantitative data for this compound is not widely published, the methodologies are based on established principles for the analysis of similar small molecule carboxylic acids and thiazole derivatives.[4][5][6][7]
Principle of the Method
The primary recommended technique for the quantification of this compound is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This approach offers high selectivity and sensitivity, which are critical for analyzing complex biological samples. The methodology involves the following key steps:
-
Sample Preparation: Extraction of the analyte from the biological matrix and removal of interfering substances, such as proteins. Protein precipitation is a common and effective method.[4][8]
-
Chromatographic Separation: Separation of the target analyte from other sample components on an HPLC column. A C18 column is a common choice for the separation of such compounds.[9]
-
Ionization: Generation of gas-phase ions of the analyte, typically using electrospray ionization (ESI).
-
Mass Analysis: Detection and quantification of the analyte using a tandem mass spectrometer, often in the Selected Reaction Monitoring (SRM) mode for enhanced selectivity and sensitivity.[4]
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol details a method for the quantitative analysis of this compound in rat plasma.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., this compound-d3). If unavailable, a compound with similar physicochemical properties can be used.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Rat plasma (blank, from untreated animals)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve and QC samples (low, mid, and high concentrations).
3. Sample Preparation
-
Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). This step also serves to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step. (See Table 1 for an example).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Ionization Mode: ESI Positive
-
MS/MS Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (MW: 143.16), a potential precursor ion would be [M+H]+ at m/z 144.1.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
| Table 1: Example Gradient Elution Program. |
5. Data Analysis
-
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
The concentrations of the unknown samples are then calculated from the regression equation of the calibration curve.
Data Presentation
The performance of the analytical method should be validated to ensure its reliability. The following table summarizes hypothetical performance data for the described LC-MS/MS method.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 85 - 115% |
| Recovery | |
| Mean Extraction Recovery (%) | > 80% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Table 2: Hypothetical Method Validation Summary. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Logical relationship of the analytical method development and validation process.
References
- 1. This compound|CAS 14542-16-6 [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Reaction of 4-Methylthiazole-2-carboxylic acid with thionyl chloride to form acyl chloride
Application Note: Synthesis of 4-Methylthiazole-2-carbonyl Chloride via Thionyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylthiazole-2-carbonyl chloride is a valuable reactive intermediate in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and agrochemical industries. It serves as a precursor for the formation of amides, esters, and ketones through nucleophilic acyl substitution. The conversion of the parent carboxylic acid, 4-methylthiazole-2-carboxylic acid, to the acyl chloride is a crucial activation step. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation, offering the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[1][2] This document provides a detailed protocol for this synthesis, including reaction conditions, safety precautions, and characterization data.
Reaction Scheme
The reaction involves the treatment of this compound with thionyl chloride, which replaces the hydroxyl group of the carboxylic acid with a chloride atom.
(Chemical structures showing this compound reacting with SOCl₂ to yield 4-methylthiazole-2-carbonyl chloride, SO₂, and HCl)
Experimental Protocol
This protocol outlines the procedure for the synthesis of 4-methylthiazole-2-carbonyl chloride. The resulting acyl chloride is typically used immediately in the subsequent reaction step without extensive purification due to its reactivity and moisture sensitivity.[3]
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Vendor | Must be thoroughly dried before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercial Vendor | Use freshly opened or distilled. |
| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Vendor | Optional solvent. |
| Magnetic Stir Bar | - | - | |
| Two-neck round-bottom flask | - | - | Dried in an oven before use. |
| Reflux Condenser | - | - | |
| Gas outlet/trap | - | - | To scrub acidic gases (HCl, SO₂). |
| Heating Mantle with Stirrer | - | - | |
| Rotary Evaporator | - | - | For removal of excess SOCl₂. |
2. Procedure
The following workflow diagram illustrates the key stages of the synthesis.
Caption: A flowchart of the key steps for synthesizing 4-methylthiazole-2-carbonyl chloride.
Step-by-Step Method:
-
Apparatus Setup: Assemble a dry two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Charging Reagents: In the flask, place this compound (e.g., 1.0 eq). If a solvent is used, add anhydrous DCM.
-
Thionyl Chloride Addition: Under stirring, carefully add thionyl chloride (2.0 - 5.0 eq, or use as the solvent) to the flask at room temperature. The addition may be performed at 0 °C to control any initial exothermic reaction.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain this temperature for 2-4 hours.[4][5]
-
Monitoring: The reaction is typically complete when gas evolution ceases. Progress can also be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.[3][4] It is crucial to use a vacuum pump protected by a cold trap and a base trap.
-
Product: The resulting crude 4-methylthiazole-2-carbonyl chloride is typically obtained as an oil or low-melting solid and is used in the next synthetic step without further purification.
3. Safety Precautions
-
Corrosive Chemicals: Thionyl chloride is highly corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxic Gas Evolution: The reaction produces toxic and corrosive gases (HCl and SO₂). The experimental setup must include a gas trap to scrub these vapors.[2]
-
Moisture Sensitivity: Both thionyl chloride and the acyl chloride product are sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Quenching: Exercise extreme caution when quenching any residual thionyl chloride. Add the quenching agent (e.g., water, methanol) slowly and in a controlled manner, as the reaction is highly exothermic.
Data and Characterization
1. Reaction Parameters
The following table summarizes typical reaction conditions. Researchers should optimize these parameters for their specific scale and purity requirements.
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Acid:SOCl₂) | 1 : 2 to 1 : 5 (or SOCl₂ as solvent) | An excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[4] |
| Solvent | Neat (no solvent) or Anhydrous DCM, Toluene | Neat conditions are common; a solvent can be used to control the reaction temperature. |
| Temperature | Reflux (~76 °C for neat SOCl₂) | Thermal energy is required to drive the reaction to completion.[3][4] |
| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to go to completion, monitored by gas evolution. |
| Expected Yield | >90% (crude) | The reaction is generally high-yielding due to the irreversible loss of gaseous byproducts.[1] |
2. Spectroscopic Data
The formation of the acyl chloride can be confirmed by comparing the spectroscopic data of the product with the starting material.
| Spectroscopic Method | This compound (Starting Material) | 4-Methylthiazole-2-carbonyl chloride (Product) |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Absence of O-H stretch, C=O stretch shifts to a higher wavenumber (~1750-1800 cm⁻¹) |
| ¹H NMR | Broad singlet for carboxylic proton (-COOH) > 10 ppm. | Absence of the carboxylic proton signal. |
| ¹³C NMR | Carbonyl carbon signal (~160-170 ppm). | Carbonyl carbon signal shifts downfield (~170-180 ppm). |
Note: A potential side reaction is the chlorination of the C4-methyl group, which can occur when heating methyl-substituted heteroaromatics with thionyl chloride.[6] The reaction conditions should be monitored to minimize this impurity.
Reaction Mechanism Overview
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a multistep mechanism involving the formation of a reactive intermediate.
Caption: A logical flow of the reaction mechanism from reactants to final products.
The mechanism begins with the attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[7] This forms a highly reactive acyl chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate subsequently collapses, eliminating the acyl chloride product along with sulfur dioxide and a chloride ion, which then forms HCl.[1] The evolution of these gases makes the reaction essentially irreversible.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Strategies for optimizing the yield of 4-Methylthiazole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-Methylthiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing this compound include:
-
Hydrolysis of a precursor: This often involves the hydrolysis of a corresponding ester (e.g., ethyl 4-methylthiazole-2-carboxylate) or amide.
-
Oxidation of a methyl group: Starting with 2,4-dimethylthiazole, the methyl group at the 2-position can be selectively oxidized to a carboxylic acid.
-
Hantzsch-type thiazole synthesis followed by functional group transformation: This involves forming the thiazole ring with a precursor functional group at the 2-position (like an amino group from thiourea) which is then converted to the carboxylic acid.
Q2: What is a common starting material for the hydrolysis route?
A2: A common and commercially available starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be modified and then hydrolyzed. A one-pot synthesis for this precursor has been reported with a high yield of 72%.[1]
Q3: What are the typical yields for the synthesis of thiazole carboxylic acids?
A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For instance, the synthesis of thiazole-4-carboxylic acid has been reported with yields as high as 94.5% under optimized oxidation conditions.[2] A three-step process involving sulfonation, cyclization, and hydrolysis for a related isomer, 4-methylthiazole-5-carboxylic acid, has shown a total yield of around 75%.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization. The choice of solvent is crucial and depends on the impurities present. Common solvent systems for recrystallization of carboxylic acids include ethanol/water or acetone/water mixtures. Adjusting the pH of the aqueous solution to the isoelectric point of the carboxylic acid can induce precipitation, which is a key purification step. For example, in the synthesis of a related thiazole carboxylic acid, adjusting the pH to 2 with concentrated ammonium hydroxide followed by cooling resulted in precipitation of the pure product.[2]
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of Ester/Amide Precursor | - Increase reaction time and/or temperature: Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. - Use a stronger base or acid: For base-catalyzed hydrolysis, consider switching from sodium carbonate to sodium hydroxide. For acid-catalyzed hydrolysis, a stronger acid or higher concentration may be necessary. - Ensure proper stoichiometry of the hydrolyzing agent: Use a sufficient excess of the acid or base to drive the reaction to completion. |
| Suboptimal Oxidation Conditions | - Choice of Oxidizing Agent: Strong oxidizing agents like nitric acid in the presence of sulfuric acid have been used effectively for oxidizing methyl groups on the thiazole ring.[2] - Control of Reaction Temperature: Oxidation reactions are often exothermic. Maintain the optimal temperature range (e.g., 80-95°C) to prevent side reactions and degradation of the product.[2] |
| Poor Precipitation During Workup | - Optimize pH for Precipitation: The solubility of the carboxylic acid is highly dependent on the pH. Carefully adjust the pH of the solution to the isoelectric point to maximize precipitation. For a related thiazole-4-carboxylic acid, a pH of 2 was found to be optimal for precipitation.[2] - Ensure Sufficient Cooling: Cooling the solution significantly decreases the solubility of the product. Cool the solution in an ice bath for an extended period (e.g., 3 hours or more) to maximize crystal formation.[2] |
| Side Reactions in Hantzsch-type Synthesis | - Control of Reaction Conditions: The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts, especially under acidic conditions. Neutralizing the reaction mixture or using a milder catalyst can help minimize these side reactions. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize reaction conditions: As mentioned in the "Low Yield" section, ensure the reaction goes to completion. - Improve purification: A carefully chosen recrystallization solvent system can effectively remove unreacted starting materials. Consider using a solvent mixture where the product has low solubility at room temperature but is soluble when heated, while the starting material remains soluble at lower temperatures. |
| Formation of Side Products | - Identify the side products: Use analytical techniques like LC-MS or NMR to identify the structure of the main impurities. This will help in understanding the side reactions and devising strategies to minimize them. - Modify reaction conditions: Once the side reactions are understood, adjust the temperature, reaction time, or stoichiometry to disfavor their formation. For instance, in the Hantzsch synthesis, the formation of 2-imino-2,3-dihydrothiazoles can be an issue under acidic conditions. |
| Ineffective Recrystallization | - Screen different solvent systems: Experiment with various solvent pairs to find the optimal one for your specific impurities. Good starting points for carboxylic acids are often polar protic solvents like ethanol or methanol mixed with water. - Slow cooling: Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Synthesis of Thiazole-4-carboxylic Acid via Oxidation of 4-Hydroxymethylthiazole
This protocol is adapted from a procedure for a related isomer and can be optimized for this compound.
-
Reaction Setup: To a solution of 4-hydroxymethylthiazole (0.02 mol) in a mixture of concentrated sulfuric acid (6.22 g) and water (3 g), add 70% nitric acid (4.35 g).
-
Reaction: Heat the mixture at a bath temperature of 77°C for 5 hours. A vigorous evolution of gas will be observed initially.
-
Workup: After the reaction is complete, dilute the solution with 6 ml of water.
-
Precipitation: Cool the solution and add concentrated ammonium hydroxide until the pH of the solution reaches 2.
-
Isolation: Cool the solution at 5°C for 48 hours to allow for complete precipitation of the product. Filter the resulting solid, wash with cold water, and dry to obtain thiazole-4-carboxylic acid. A reported yield for this method is 94.5%.[2]
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Identification and mitigation of byproducts in 4-Methylthiazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylthiazole-2-carboxylic acid. The information is designed to help identify and mitigate common byproducts and other issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; low reaction temperature; poor quality starting materials. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure accurate measurement of all reactants. - Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. - Verify the purity of starting materials (e.g., thioacetamide, ethyl 2-chloro-3-oxobutanoate). |
| Presence of Unreacted Starting Materials | Insufficient reaction time; inadequate mixing; reaction temperature too low. | - Extend the reaction time, continuing to monitor via TLC or HPLC. - Ensure vigorous and efficient stirring, especially in scaled-up reactions. - Optimize the reaction temperature to facilitate complete conversion. |
| Formation of a Major, Unidentified Byproduct | Side reactions due to incorrect reaction conditions; presence of impurities in starting materials. | - Isolate the byproduct using column chromatography for characterization by NMR and Mass Spectrometry. - Common byproducts can include isomeric thiazoles or products from self-condensation of reactants. - Adjust reaction parameters such as temperature, solvent, and reaction time to disfavor byproduct formation. |
| Product is Difficult to Purify | Presence of multiple byproducts with similar polarity to the product; product instability. | - Employ alternative purification techniques such as recrystallization from different solvent systems or preparative HPLC. - For acidic products, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The desired acid can then be precipitated from the aqueous layer by acidification. |
| Inconsistent Results Between Batches | Variability in starting material quality; slight deviations in reaction conditions. | - Standardize all reaction parameters, including solvent grade, temperature control, and addition rates. - Source high-purity, verified starting materials from a reliable supplier. - Perform a small-scale test reaction to validate new batches of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproducts can vary based on the synthetic route, common impurities in related thiazole syntheses include:
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Isomeric Products: Depending on the starting materials, formation of other thiazole isomers is possible. For instance, in a Hantzsch-type synthesis, the regioselectivity of the cyclization can be influenced by reaction conditions.
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Amide Impurities: If the synthesis involves a nitrile hydrolysis step, incomplete hydrolysis can lead to the corresponding amide as an impurity.
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Ester Impurities: If the synthesis starts from an esterified precursor, incomplete saponification will result in the presence of the corresponding methyl or ethyl ester.
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Ring-Opened Products: Under harsh acidic or basic conditions, the thiazole ring can be susceptible to cleavage.
Q2: How can I best monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. A suitable eluent system should be developed to achieve good separation between the starting materials, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What analytical techniques are best for identifying unknown byproducts?
A3: A combination of techniques is typically required for unambiguous identification:
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Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurities, which is a crucial first step in identification.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the isolated impurity will provide structural information.
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High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and elemental composition.
Q4: What is the recommended method for purifying crude this compound?
A4: The purification strategy depends on the nature of the impurities.
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Recrystallization is often effective if a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the mother liquor.
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Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.
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Column chromatography on silica gel can be used, but care must be taken as acidic compounds can streak. It is often beneficial to add a small amount of acetic acid to the eluent to improve separation.
Experimental Protocols
General Synthesis via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of ethyl 4-methylthiazole-2-carboxylate, a common precursor to the target carboxylic acid.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol.
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Addition of Reactant: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
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Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-methylthiazole-2-carboxylate, which can be purified by column chromatography.
Saponification to this compound
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Hydrolysis: Dissolve the crude or purified ethyl 4-methylthiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
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Reaction: Heat the mixture to reflux and monitor the disappearance of the ester by TLC.
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Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
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Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
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Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in synthesis.
Overcoming challenges in the purification of 4-Methylthiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the purification of 4-Methylthiazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Initial Precipitation
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Question: I performed a precipitation of this compound by adjusting the pH of the reaction mixture, but my yield is significantly lower than expected. What could be the cause?
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Answer: Low yields after precipitation can stem from several factors:
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Incomplete Precipitation: The pH of the solution is critical for the complete precipitation of the carboxylic acid. The optimal pH for precipitation is typically at or slightly below the pKa of the carboxylic acid group. Ensure you have adjusted the pH to approximately 2-3 for maximal precipitation.[1][2]
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Solubility in the Reaction Mixture: The product may have some solubility in the final reaction mixture, even at the optimal pH. Cooling the mixture in an ice bath for an extended period (e.g., several hours) can help to minimize solubility and increase the precipitated yield.[1]
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Formation of Soluble Salts: If the pH is not sufficiently acidic, some of the product may remain in solution as a salt (e.g., a sodium or ammonium salt if a base was used in the workup).
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Washing with an Inappropriate Solvent: Washing the filtered solid with a solvent in which it has moderate solubility will lead to product loss. Use ice-cold water or a non-polar organic solvent for washing.[1]
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Issue 2: Product is Oily or Gummy, Not a Crystalline Solid
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Question: After precipitation and filtration, my this compound is an oil or a sticky solid, making it difficult to handle and dry. Why is this happening and how can I fix it?
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Answer: The formation of an oil or a gummy solid instead of a crystalline precipitate can be attributed to:
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Presence of Impurities: Impurities, such as unreacted starting materials or byproducts, can interfere with the crystallization process, leading to an oily product.
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Rapid Precipitation: Adding the acid for pH adjustment too quickly can cause the product to "crash out" of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.
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Residual Solvent: Trapped solvent from the reaction or workup can also result in a non-crystalline product.
Troubleshooting Steps:
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Re-dissolution and Slow Recrystallization: Dissolve the oily product in a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.[2]
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Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oily product and stir vigorously. This can sometimes induce crystallization.
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Solvent Removal: Ensure all residual solvents are removed under vacuum.
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Issue 3: Persistent Impurities Detected by Analysis (e.g., HPLC, NMR)
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Question: I've performed a basic purification, but analytical techniques like HPLC and NMR show the presence of persistent impurities. What are the likely impurities and how can I remove them?
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Answer: Common impurities in the synthesis of this compound can include starting materials, intermediates, and byproducts from side reactions. For instance, if synthesizing from the corresponding ester, incomplete hydrolysis will leave the ester as an impurity.
Advanced Purification Techniques:
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Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is crucial. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures.
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Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its salt, while non-acidic impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
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Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the components.[3][4][5]
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Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound? A1: Pure this compound is typically a white to off-white solid.[6] While a specific melting point for the 2-carboxylic acid isomer is not readily available in the provided search results, a related isomer, 2-Methyl-thiazole-4-carboxylic acid, has a melting point of 160-163 °C.[6] It is important to consult a reliable reference for the specific isomer you are working with.
Q2: What solvents are suitable for the recrystallization of this compound? A2: A mixture of ethanol and water is often a good starting point for the recrystallization of polar organic molecules like this.[2] You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Upon slow cooling, crystals of the purified product should form. Other potential solvents include acetic acid or aqueous solutions of acids.
Q3: How can I confirm the purity of my final product? A3: The purity of this compound should be assessed using a combination of techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any impurities with distinct signals.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: Are there any specific storage conditions recommended for this compound? A4: It is recommended to store this compound in a cool, dry place, away from direct sunlight and heat sources.[6][7] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.[6] For long-term storage, refrigeration or freezing under an inert atmosphere is advisable.[8]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
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Transfer the solution to a separatory funnel.
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Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3) and shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.
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Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer.
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Drain the aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with fresh NaHCO3 solution to ensure all the carboxylic acid has been extracted.
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Combine the aqueous extracts.
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Cool the combined aqueous extracts in an ice bath.
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Slowly add a dilute acid, such as 1M HCl, dropwise with stirring until the pH of the solution is between 2 and 3.
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A precipitate of the purified this compound should form.
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Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.
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Collect the solid by vacuum filtration, washing with a small amount of ice-cold water.
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Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.
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Heat the flask on a hot plate while stirring to dissolve the solid.
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If the solid does not fully dissolve, add small portions of the hot solvent until it does.
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If using a co-solvent system (e.g., ethanol/water), dissolve the solid in the better solvent (ethanol) and then add the poorer solvent (water) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the better solvent to redissolve the turbidity.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to further promote crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Precipitation | 85-95% | 70-90% | Fast and simple | May not remove closely related impurities |
| Recrystallization | >98% | 50-80% | High purity achievable | Can have lower yields due to product solubility |
| Acid-Base Extraction | >97% | 60-85% | Effective for removing non-acidic impurities | Requires multiple steps and solvent use |
| Column Chromatography | >99% | 40-70% | Can separate very similar compounds | Time-consuming and requires significant solvent |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 6. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]
- 7. This compound Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]
- 8. This compound|CAS 14542-16-6 [benchchem.com]
Methods for improving the solubility of 4-Methylthiazole-2-carboxylic acid in reaction media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Methylthiazole-2-carboxylic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a solid that is generally described as slightly soluble or sparingly soluble in water.[1][2] Its structure, containing both a polar carboxylic acid group and a less polar methylthiazole ring, results in limited solubility in both highly polar (like water) and nonpolar organic solvents. It is expected to be more soluble in polar organic solvents such as ethanol, DMSO, and DMF.[1][3]
Q2: I am observing low solubility in my organic reaction solvent. What is the first thing I should try?
For organic solvents, gently heating the mixture can often increase solubility. If heating is not suitable for your reaction, the next step is to consider a co-solvent. Adding a small amount of a more polar, miscible solvent like DMSO or DMF can significantly enhance solubility.
Q3: How does pH impact the solubility of this compound in aqueous solutions?
As a carboxylic acid, its solubility in aqueous media is highly pH-dependent.[4][5][6] At low pH (acidic conditions), the compound exists in its neutral, less soluble carboxylic acid form. As the pH is raised by adding a base, the carboxylic acid is deprotonated to form a carboxylate salt.[7] This salt form is an ion and is significantly more soluble in water.[7][8] Therefore, increasing the pH above the compound's pKa will dramatically increase its aqueous solubility.[4][5]
Q4: Can I form a salt of this compound to improve its handling and solubility?
Yes, salt formation is a very effective and common strategy to increase the aqueous solubility of acidic compounds.[8][9][10][11] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine), you can isolate a more soluble salt form. This can be particularly useful for preparing aqueous stock solutions or for reactions conducted in aqueous media.[8]
Q5: What are co-solvents and how do they work to improve solubility?
Co-solvents are water-miscible organic solvents that are added to a primary solvent system to increase the solubility of a solute.[12][13] For this compound, a co-solvent system can bridge the polarity gap between the solute and the primary solvent. For example, in an aqueous reaction, adding ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the organic molecule.[12][14][15]
Troubleshooting Guides
Problem 1: Compound fails to dissolve sufficiently in an organic solvent (e.g., THF, Dichloromethane).
| Suggested Solution | Details | Considerations |
| 1. Introduce a Co-solvent | Add a small percentage (e.g., 5-10% v/v) of a highly polar, aprotic co-solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving a wide range of organic molecules. | Ensure the co-solvent is compatible with your reaction chemistry (i.e., it doesn't react with your reagents). It may also complicate downstream purification due to high boiling points. |
| 2. Change Primary Solvent | If a co-solvent is not viable, consider switching to a more polar primary solvent. If you are using a non-polar solvent like hexane, try a moderately polar one like Ethyl Acetate or THF. If you are in THF, consider Acetonitrile or DMF. | The new solvent must be suitable for the reaction conditions (temperature, reagent stability). |
| 3. Gentle Heating | Increasing the temperature of the reaction mixture often increases the rate of dissolution and the overall solubility. Use a water bath or oil bath to gently warm the mixture while stirring. | Do not exceed the boiling point of the solvent or the decomposition temperature of your reactants. Confirm that the reaction is safe to run at elevated temperatures. |
Problem 2: Compound has poor solubility in an aqueous buffer for a biochemical assay.
| Suggested Solution | Details | Considerations |
| 1. Adjust Solution pH | This is the most effective method for aqueous media.[5] Add a base (e.g., 1M NaOH or 1M K₂CO₃) dropwise to your aqueous suspension until the solid dissolves. This deprotonates the carboxylic acid to its highly soluble carboxylate salt form. Aim for a pH at least 1-2 units above the compound's pKa.[7] | The final pH must be compatible with the stability and activity of other components in your assay (e.g., proteins, enzymes). High pH can cause hydrolysis or degradation of other materials. |
| 2. Use a Co-solvent | Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to the aqueous buffer in small volumes to reach the desired final concentration. | The final concentration of the organic solvent should be low (typically <1-5%) to avoid denaturing proteins or interfering with the assay. Run a solvent-only control to check for any inhibitory effects. |
| 3. In-situ Salt Formation | Similar to pH adjustment, you can add a stoichiometric amount of a base to the solid compound before adding the aqueous medium. This pre-forms the salt, which will then dissolve more readily upon addition of water or buffer. | This method is precise but requires accurate weighing of both the acid and the base. The choice of the counter-ion (e.g., Na⁺, K⁺, NH₄⁺) from the base could potentially influence the experimental outcome.[9] |
Data Presentation
Table 1: Common Solvents and Expected Solubility Trend for this compound (Note: This table is illustrative, based on general principles of carboxylic acid solubility. Experimental verification is required.)
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can hydrogen bond, but the non-polar thiazole ring limits high solubility, especially in water.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole moments can solvate the polar carboxylic acid group effectively. |
| Nonpolar | Hexane, Toluene | Very Low | "Like dissolves like" principle; the molecule is too polar to dissolve well in nonpolar media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Moderately polar, but generally not ideal for dissolving carboxylic acids without a co-solvent. |
Table 2: Common Bases for pH Adjustment and Salt Formation
| Base | Type | Strength | Common Use |
| Sodium Hydroxide (NaOH) | Inorganic | Strong | pH adjustment in aqueous solutions; formation of sodium salts. |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | A milder base for pH adjustment, useful when strong bases are detrimental. |
| Triethylamine (TEA) | Organic | Weak | In organic reactions to form a soluble triethylammonium salt in-situ. |
| DIPEA | Organic | Weak | A non-nucleophilic organic base for in-situ salt formation in organic media. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Objective: To dissolve this compound in an aqueous buffer.
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Materials: this compound, deionized water or desired buffer, 1M NaOH solution, pH meter.
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Procedure: a. Weigh the desired amount of this compound and add it to a beaker or flask. b. Add approximately 80% of the final desired volume of water or buffer. Stir the resulting suspension at room temperature. c. While stirring, add the 1M NaOH solution drop by drop. d. Monitor the mixture. Continue adding base until all the solid has dissolved. e. Use a calibrated pH meter to check the pH. If a specific pH is required, adjust carefully with dilute NaOH or HCl. f. Add the remaining water or buffer to reach the final volume and mix thoroughly.
Protocol 2: Solubility Enhancement Using a Co-solvent System
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Objective: To prepare a solution of the compound in a mixed-solvent system for a reaction.
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Materials: this compound, primary reaction solvent (e.g., water or THF), co-solvent (e.g., DMSO).
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Procedure: a. Weigh the required amount of this compound into the reaction vessel. b. Add the co-solvent (e.g., DMSO) first, using a minimal amount required to form a slurry or dissolve the compound (e.g., 1-5 mL). c. Stir the mixture until the solid is fully dissolved in the co-solvent. d. Slowly add the primary reaction solvent to the vessel while stirring continuously. e. Monitor for any signs of precipitation. If the compound remains in solution, proceed with the reaction. If it precipitates, a higher ratio of co-solvent may be needed.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. This compound Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]
- 2. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. scispace.com [scispace.com]
Fine-tuning reaction conditions for 4-Methylthiazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-methylthiazole-2-carboxylic acid, a key intermediate in pharmaceutical development.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am experiencing very low yields or isolating no product at all. What are the common causes and how can I optimize the reaction conditions?
Answer: Low yields in the synthesis of this compound can arise from several factors, primarily related to reaction conditions and reagent quality. A common synthetic approach involves the halogenation of 4-methylthiazole, followed by subsequent reactions. Optimization of each step is critical for success.
Potential Causes and Solutions:
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Inefficient Halogenation: The initial chlorination of 4-methylthiazole is a crucial step. Insufficient halogenation will result in a low yield of the desired chlorinated intermediate.
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Optimization: Ensure a continuous stream of chlorine gas is introduced into the reaction mixture. The reaction temperature should be carefully maintained, typically around 85-90°C. The use of a radical initiator, such as azo-bis-isobutyronitrile (AIBN), can improve the efficiency of the halogenation process.[1]
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Incomplete Hydrolysis: If your synthesis proceeds through a dichloromethyl intermediate, incomplete hydrolysis to the aldehyde will limit the final product yield.
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Optimization: The hydrolysis is typically carried out under heating in an autoclave. Ensure the reaction is heated to the recommended temperature (e.g., 130°C) for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[1]
-
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Suboptimal Oxidation Conditions: The final oxidation step from the intermediate aldehyde or hydroxymethyl group to the carboxylic acid is critical.
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Optimization: Nitric acid is a common oxidizing agent for this transformation. The reaction temperature and time should be carefully controlled (e.g., refluxing at 85°C for 16 hours) to ensure complete oxidation without significant side product formation.[1] The concentration of nitric acid can also be a critical parameter to adjust.
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Experimental Protocol: Synthesis via Halogenation, Hydrolysis, and Oxidation [1]
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Chlorination: Dissolve 4-methylthiazole in a mixture of sulfuric acid (96%) and oleum (20% SO₃). Add phosphorus trichloride and gradually add a solution of azo-bis-isobutyronitrile in 96% sulfuric acid over 12 hours at 85-90°C while continuously introducing chlorine gas.
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Hydrolysis: After degassing, the reaction mixture containing the chlorinated intermediates is quenched with water and heated in an autoclave at 130°C for 6 hours to hydrolyze the dichloromethyl group to an aldehyde.
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Oxidation: To the solution containing the thiazole-4-aldehyde, add concentrated sulfuric acid and 70% nitric acid. Heat the mixture for 5 hours at 85°C.
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Isolation: Cool the reaction mixture and adjust the pH to 2 with concentrated ammonium hydroxide to precipitate the this compound. The product can then be collected by filtration, washed with cold water, and dried.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize their formation?
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route employed.
Common Side Reactions and Mitigation Strategies:
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Over-halogenation: During the chlorination of 4-methylthiazole, it is possible to form trichloromethyl species alongside the desired mono- and dichloromethylated products.
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Mitigation: Carefully control the amount of chlorine gas introduced and the reaction time. Monitoring the reaction progress by techniques like GC-MS can help in stopping the reaction at the optimal point.
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Incomplete Oxidation: If the oxidation of the intermediate aldehyde is not complete, the final product will be contaminated with the starting aldehyde.
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Mitigation: Ensure sufficient reaction time and an adequate amount of the oxidizing agent. Monitoring the reaction by TLC or HPLC can confirm the disappearance of the starting material.
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Formation of Isomeric Carboxylic Acids: Depending on the starting material and reaction conditions, there is a possibility of forming other thiazole carboxylic acid isomers.
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Mitigation: The regioselectivity of the initial functionalization of the thiazole ring is key. The choice of synthetic route is critical to ensure the desired isomer is predominantly formed.
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Purification Strategy:
The most common method for purifying thiazole carboxylic acids is through pH-controlled precipitation. The carboxylic acid is often soluble in a basic aqueous solution and will precipitate upon acidification.
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Dissolve the crude product in a suitable aqueous base (e.g., sodium hydroxide solution).
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Filter the solution to remove any insoluble impurities.
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Slowly add a mineral acid (e.g., HCl) to the filtrate with stirring until the pH reaches approximately 2.[1]
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The purified carboxylic acid should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: Several synthetic routes exist, with different starting materials. One common approach starts with 4-methylthiazole, which is then halogenated.[1] Another route involves the reaction of thioacetamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Q2: Are there alternative, more environmentally friendly methods for this synthesis?
A2: Research is ongoing to develop greener synthetic methods. One approach focuses on the catalytic hydrogenation of the corresponding carboxylic acid chloride, which can be more eco-friendly than using strong oxidizing agents like nitric acid.[2] However, this would require the initial synthesis of the acid chloride from the carboxylic acid.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields can vary significantly depending on the synthetic route and the optimization of reaction conditions. Reported yields for multi-step syntheses are often in the range of 70-85% for specific steps.[1] For example, the oxidation of 4-dichloromethylthiazole to the carboxylic acid has been reported with a yield of 85.5%.[1]
Data Summary
Table 1: Reported Yields for Key Reaction Steps in Thiazole Carboxylic Acid Synthesis.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | 4-Dichloromethylthiazole | Thiazole-4-carboxylic acid | H₂SO₄, HNO₃ | 85.5 | [1] |
| Overall Yield | 4-Methylthiazole | Thiazole-4-carboxylic acid | Cl₂, H₂SO₄, HNO₃ | 71 | [1] |
| Oxidation | Thiazole-4-aldehyde | Thiazole-4-carboxylic acid | HNO₃, H₂SO₄ | 94.5 | [1] |
Experimental Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
A troubleshooting guide for the Hantzsch thiazole synthesis method
Technical Support Center: Hantzsch Thiazole Synthesis
This technical support guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[1][2][3] This method was first reported by Arthur Hantzsch in 1887 and is valued for its reliability and the ready availability of its starting materials.[1][2]
Q2: What is the general mechanism of this synthesis?
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, which forms an intermediate.[1][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[1]
Q3: What are the typical starting materials for this synthesis?
The essential components are an α-haloketone (such as 2-bromoacetophenone or chloroacetone) and a thioamide (like thiourea or thioacetamide).[1][4] The synthesis can also be performed as a one-pot, three-component reaction using an α-haloketone, a thioamide, and an aldehyde.[1]
Q4: Is the Hantzsch thiazole synthesis a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification.[1][4] However, optimizing reaction conditions is crucial for maximizing both yield and purity.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[1] - Verify the purity of the thioamide. |
| Suboptimal reaction temperature | - Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is slow at room temperature, incrementally increase the temperature and monitor progress using Thin Layer Chromatography (TLC).[1] - Conversely, excessive heat can lead to the formation of side products.[1] |
| Inappropriate solvent | - The choice of solvent can significantly influence the reaction rate and yield.[1] Common solvents include methanol and ethanol. |
| Incorrect stoichiometry | - Ensure the molar ratios of the reactants are correct. A common protocol uses a 1:1.5 ratio of α-haloketone to thioamide.[4] |
| Reaction is not going to completion | - Increase the reaction time and monitor by TLC until the starting materials are consumed. |
Problem 2: Formation of Side Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side reactions from unstable reactants | - Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions to mitigate this issue.[1] |
| Competing reactions | - In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition can sometimes prevent this.[1] |
| Incorrect workup procedure | - During the workup, carefully control the pH during neutralization to prevent hydrolysis of the product or other sensitive functional groups.[1] |
| Formation of isomeric byproducts | - Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[5][6] |
Problem 3: Product Purification Issues
| Possible Cause | Troubleshooting Steps |
| Product not precipitating | - If the product is expected to precipitate upon neutralization, ensure the pH of the solution is correct. - The product may be soluble in the reaction solvent. Try adding a co-solvent in which the product is insoluble to induce precipitation.[7] |
| Oily product instead of solid | - This may indicate the presence of impurities. Try washing the crude product with a solvent that dissolves the impurities but not the desired product. Recrystallization or column chromatography may be necessary. |
| Difficulty removing salts | - Ensure the filter cake is washed thoroughly with water during vacuum filtration to remove any inorganic salts formed during the workup.[7] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis. Note that optimal conditions can vary depending on the specific substrates used.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | Room Temperature to 100°C[1][4] | 90°C[8] |
| Reaction Time | 30 minutes to 8 hours[1][8] | < 30 minutes[8] |
| Solvent | Methanol, Ethanol, Dioxane | Methanol[8] |
| Yield | Good to Excellent (often >90%)[4][9] | High (e.g., 95%)[8] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch thiazole synthesis.[1][4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate Solution (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1][4]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][4]
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[1][4]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][4]
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.[1][4]
-
Once dry, determine the mass of the product and calculate the percent yield.[1][4]
Visualizations
Caption: Troubleshooting logic for the Hantzsch thiazole synthesis.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Thiazole Derivative Preparation
Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments. Thiazole moieties are crucial building blocks in many pharmaceutical agents, and achieving high purity is paramount for successful drug discovery and development.
This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice for the most common thiazole synthesis methods: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis, while versatile, can be prone to several side reactions, primarily the formation of isomers and bis-thiazole derivatives. Under acidic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea can yield a mixture of the desired 2-(substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Additionally, the reaction of two molecules of the α-haloketone with one molecule of the thioamide can lead to the formation of a bis-thiazole byproduct. The formation of 1,3,4-thiadiazine derivatives has also been reported as a potential side reaction pathway.
Q2: How can I minimize isomer formation in the Hantzsch synthesis?
A2: Isomer formation is often influenced by the reaction's pH. Running the reaction under neutral or slightly basic conditions can favor the formation of the 2-(substituted amino)thiazole. Careful control of temperature and the order of reagent addition can also play a crucial role. It is recommended to perform small-scale trial reactions to determine the optimal pH and temperature for your specific substrates.
Q3: My Hantzsch reaction is giving a low yield. What are the likely causes and solutions?
A3: Low yields in the Hantzsch synthesis can stem from several factors:
-
Incomplete reaction: The reaction time may be too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider incrementally increasing the reaction time or temperature.
-
Degradation of reactants or product: Excessive heat can lead to decomposition. Optimize the reaction temperature by starting low and gradually increasing it.
-
Incorrect stoichiometry: An improper ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the α-haloketone.
-
Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction. Ensure the purity of your starting materials, purifying them by distillation or recrystallization if necessary.
Q4: What are the typical side reactions in the Cook-Heilbron and Gabriel thiazole syntheses?
A4: While less documented than for the Hantzsch synthesis, potential side reactions in the Cook-Heilbron synthesis include the formation of byproducts from the decomposition of the dithioacid or isothiocyanate reactants. In the Gabriel synthesis, which involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide, side reactions can arise from incomplete thionation or thermal degradation of the starting materials and product, especially given the high temperatures often required.[1] The quality of the phosphorus pentasulfide can also impact the reaction outcome.
Q5: How can I improve the purity of my final thiazole derivative?
A5: Purification is a critical step. Common methods include:
-
Recrystallization: This is often effective for solid products. Choosing an appropriate solvent system is key.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from impurities. A range of solvent systems can be explored to achieve optimal separation.
-
Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the protonated thiazole, neutralizing the aqueous layer with a base, and then re-extracting the purified thiazole into an organic solvent.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
This guide addresses common issues encountered during the Hantzsch synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction (insufficient time or temperature). 2. Degradation of reactants or product due to excessive heat. 3. Incorrect stoichiometry. 4. Poor quality of starting materials (α-haloketone or thioamide). | 1. Monitor reaction progress by TLC. Incrementally increase reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times. 2. Optimize reaction temperature. Start with a lower temperature and gradually increase. 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide. 4. Purify starting materials before use (e.g., vacuum distillation for α-haloketones). |
| Formation of Multiple Products (Side Reactions) | 1. Isomer Formation: Reaction under acidic conditions can lead to a mixture of 2-amino and 2-imino isomers. 2. Bis-thiazole Formation: Reaction of two equivalents of α-haloketone with one equivalent of thioamide. 3. Thiadiazine Formation: A potential rearrangement or alternative cyclization pathway. | 1. Adjust the reaction pH to neutral or slightly basic conditions. 2. Ensure accurate stoichiometry. A slight excess of the thioamide can suppress this side reaction. Dropwise addition of the α-haloketone to the thioamide solution may also be beneficial. 3. Optimize reaction temperature and solvent. Lower temperatures may favor the desired thiazole formation. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and byproducts. 2. Presence of unreacted starting materials. | 1. Explore different solvent systems for column chromatography. Consider derivatization to alter polarity for easier separation, followed by removal of the derivatizing group. 2. Use an excess of one reagent (usually the less expensive one) to drive the reaction to completion and simplify purification. Acid-base extraction can be effective for removing unreacted acidic or basic starting materials. |
Cook-Heilbron Thiazole Synthesis
This synthesis is valued for producing 5-aminothiazoles under mild conditions.[2][3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Instability of dithioacid or isothiocyanate. 2. Incomplete reaction. 3. Side reactions of the α-aminonitrile. | 1. Use freshly prepared or purified dithioacid/isothiocyanate. 2. Monitor the reaction by TLC and adjust the reaction time accordingly. Gentle heating may be required for less reactive substrates. 3. Ensure the α-aminonitrile is of high purity and handle it under inert atmosphere if it is sensitive to air or moisture. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials. 2. Polymerization of the α-aminonitrile. | 1. Run the reaction at room temperature or below if possible. 2. Add the α-aminonitrile slowly to the solution of the other reactant. |
| Difficult Purification | 1. Presence of sulfur-containing impurities. | 1. Multiple recrystallizations may be necessary. Column chromatography with a solvent system optimized for your specific product is recommended. |
Gabriel Thiazole Synthesis
This method involves the reaction of an acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | 1. Insufficient thionation of the amide carbonyl. 2. High reaction temperature leading to decomposition. 3. Poor quality of phosphorus pentasulfide. | 1. Increase the equivalents of P₄S₁₀ or use a more reactive thionating agent like Lawesson's reagent. 2. Optimize the reaction temperature. While high temperatures are often needed, excessive heat can be detrimental. 3. Use freshly opened or properly stored P₄S₁₀. Old or improperly stored reagent can be less reactive. |
| Formation of Tar or Dark-colored Byproducts | 1. Thermal decomposition of starting materials or product. 2. Reaction of P₄S₁₀ with the solvent. | 1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely. 2. Use a high-boiling, inert solvent such as pyridine, dioxane, or toluene. |
| Difficult Product Isolation | 1. Removal of phosphorus-containing byproducts. | 1. After the reaction, quench the mixture carefully with water or a bicarbonate solution. The product can then be extracted with an organic solvent. An aqueous workup is crucial to remove inorganic salts. Filtration of the crude reaction mixture before workup can sometimes remove insoluble byproducts. |
Experimental Protocols: Key Methodologies
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a standard procedure for a common Hantzsch reaction.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This protocol outlines the general steps for the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the α-aminonitrile (1.0 eq) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into ice water.
-
The product will often precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: Gabriel Synthesis of a 2,5-Disubstituted Thiazole
This protocol describes a typical procedure for the Gabriel synthesis.
Materials:
-
Acylaminoketone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine or Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add the acylaminoketone (1.0 eq) and phosphorus pentasulfide (0.5 - 1.0 eq).
-
Add a high-boiling inert solvent such as pyridine or toluene.
-
Heat the mixture to reflux. The reaction temperature is typically high (110-140 °C). Monitor the reaction by TLC.
-
After the reaction is complete (usually several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the excess P₄S₁₀.
-
Make the aqueous mixture basic with a sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate a key reaction mechanism and a general troubleshooting workflow.
References
Best practices for preventing degradation of 4-Methylthiazole-2-carboxylic acid during storage
Technical Support Center: 4-Methylthiazole-2-carboxylic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry place, away from heat and direct sunlight.[1] The container should be well-sealed to prevent exposure to moisture and air.[1] It is also recommended to store it separately from incompatible substances, particularly strong oxidizing agents.[1]
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from related thiazole compounds. The primary concerns are photodegradation, decarboxylation, and oxidation. UV irradiation has been shown to cause decarboxylation in other thiazole carboxylic acids.[2] The thiazole ring, particularly the sulfur atom, may be susceptible to oxidation.
Q3: Is this compound sensitive to light?
A3: Yes, similar thiazole-containing compounds have shown susceptibility to photodegradation.[2] Therefore, it is a best practice to protect this compound from light by storing it in an amber vial or a light-blocking container.
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents are known to be incompatible with similar thiazole compounds and should be avoided.[1]
Troubleshooting Guide
Problem: I suspect my sample of this compound has degraded. What should I do?
Solution: Follow the steps outlined in the decision-making workflow below to assess the quality of your sample.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the chemistry of related compounds.
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general procedure for conducting a stability study on this compound. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for accurate quantification.[3]
1. Materials and Equipment:
-
This compound sample
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Amber and clear glass vials with inert caps
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
LC-MS system for identification of degradation products
-
Analytical balance
-
pH meter
-
Solvents for HPLC mobile phase and sample preparation
2. Experimental Workflow:
References
Technical Support Center: Scaling Up Production of 4-Methylthiazole-2-carboxylic Acid
This guide provides technical support for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 4-Methylthiazole-2-carboxylic acid. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A common and scalable approach is a variation of the Hantzsch thiazole synthesis. This typically involves two main stages: the condensation of a thioamide with an α-haloketone to form the thiazole ester, followed by hydrolysis to the carboxylic acid. A key intermediate in many syntheses is 2-amino-4-methylthiazole, which can be prepared from thiourea and chloroacetone.[1] Subsequent reactions can convert the amino group to the desired carboxylic acid. Another method involves the reaction of methanamide with phosphorus pentasulfide, followed by cyclization and hydrolysis, which has shown stable yields and high purity in pilot-scale tests for a similar isomer.[2]
Q2: What are the most critical parameters to control during the scale-up of the synthesis?
When moving from bench-scale to pilot or industrial-scale production, several parameters become critical for safety, yield, and purity:
-
Temperature Control: Thiazole synthesis can be exothermic. Maintaining precise temperature control is crucial to prevent runaway reactions and minimize the formation of thermal degradation byproducts.
-
Reagent Addition Rate: The controlled addition of reactive reagents, such as chloroacetone or thionyl chloride, is essential to manage the reaction exotherm and maintain optimal concentration profiles.
-
Mixing and Agitation: Efficient mixing is required to ensure homogeneity, promote heat transfer, and maximize reaction rates. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
pH Control: During hydrolysis and product isolation, precise pH adjustment is critical for achieving complete conversion and maximizing the precipitation of the final product.[2]
Q3: How can byproducts be minimized during the cyclization and hydrolysis steps?
Byproduct formation is a common challenge during scale-up. To minimize impurities:
-
Cyclization Step: The reaction between thiourea and chloroacetone can become violent if not diluted.[1] Using a solvent like water helps to moderate the reaction rate and dissipate heat effectively.[1] Maintaining the optimal temperature range is key to preventing side reactions.
-
Hydrolysis Step: Using a controlled concentration of a base, such as sodium hydroxide (e.g., 5-40% solution), and maintaining the reaction temperature (e.g., 85–90 °C) ensures complete hydrolysis of the ester without degrading the thiazole ring.[2]
-
Purification: Introducing a charcoal treatment step before final precipitation can effectively remove colored impurities.[2]
Q4: What are the recommended purification methods for this compound at an industrial scale?
For large-scale purification, the primary methods are:
-
Recrystallization: This is the most common and cost-effective method. It involves dissolving the crude product in a suitable hot solvent, filtering out insoluble impurities, and allowing the product to crystallize upon cooling. The choice of solvent is critical for achieving high purity and recovery.
-
Acid-Base Extraction: The carboxylic acid can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product is then re-precipitated by acidifying the aqueous layer.[3]
-
Distillation: If the compound is thermally stable, distillation under reduced pressure can be used to remove non-volatile impurities.[1]
Process Workflow & Logic Diagrams
Below are diagrams illustrating the general synthetic workflow and a troubleshooting decision tree for common scale-up issues.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield or purity during scale-up.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient time or temperature. 2. Side reactions caused by localized overheating or incorrect stoichiometry. 3. Product loss during workup and isolation. | 1. Monitor reaction progress using TLC or HPLC; consider extending reaction time. 2. Improve agitation for better heat distribution; verify reagent purity and molar ratios. 3. Optimize pH for precipitation; use an anti-solvent or cool the solution further to maximize recovery. |
| Product Discoloration (Dark Oil/Solid) | 1. Thermal degradation from excessive reaction temperature. 2. Presence of impurities in starting materials. 3. Air oxidation of sensitive intermediates. | 1. Lower reaction temperature and ensure robust cooling during exothermic additions. 2. Purify starting materials before use. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen). Add activated carbon and filter before the final isolation step.[2] |
| Difficult Product Filtration | 1. Formation of very fine, amorphous particles instead of crystals. 2. Oily product consistency ("oiling out"). | 1. Adjust the rate of pH change or cooling during precipitation to promote larger crystal growth. 2. Ensure the precipitation temperature is below the product's melting point in the solvent system. Add seed crystals to encourage crystallization. |
| Runaway Reaction / Poor Exotherm Control | 1. Reagent added too quickly. 2. Inadequate cooling capacity for the vessel size. 3. Poor mixing leading to localized concentration buildup. | 1. Reduce the addition rate of the limiting reagent; use a dosing pump for better control. 2. Ensure the reactor's cooling system is sufficient for the batch size; consider a semi-batch process. 3. Increase the agitation speed; verify the impeller design is appropriate for the vessel geometry. |
Experimental Protocols
The following protocols describe a representative synthesis. Parameters should be optimized for each specific scale.
Protocol 1: Synthesis of Ethyl 4-methylthiazole-2-carboxylate
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend ethyl 2-chloroacetoacetate and a suitable thioamide (e.g., ethyl thiooxamate) in a solvent such as ethanol.
-
Cyclization: Cool the mixture to 0-5 °C. Slowly add a base (e.g., triethylamine or sodium ethoxide) while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC until the starting materials are consumed.
-
Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Hydrolysis to this compound
-
Setup: Charge the crude ethyl 4-methylthiazole-2-carboxylate into a reactor with a 10-20% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to 80-90 °C and stir until the hydrolysis is complete (typically 2-4 hours, monitored by HPLC).[2]
-
Purification: Cool the reaction mixture to room temperature. If necessary, wash with an organic solvent (e.g., toluene) to remove non-polar impurities. Treat the aqueous layer with activated carbon for 30 minutes, then filter.[2]
-
Precipitation: Cool the filtrate to 0-5 °C and slowly add a concentrated acid (e.g., 35% HCl) to adjust the pH to approximately 3-5.[2]
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize precipitation. Filter the solid product, wash with cold water, and dry under vacuum at 50-60 °C.
Data Summary: Key Process Parameters & Expected Outcomes
This table summarizes typical parameters and results based on analogous processes reported in the literature.[2]
| Parameter | Recommended Range / Value | Rationale & Scale-Up Consideration |
| Hydrolysis Temperature | 85 - 90 °C | Ensures complete reaction without significant product degradation. Requires a jacketed reactor with good heat transfer at scale. |
| NaOH Concentration | 5% - 40% | Affects reaction rate and final salt load. Higher concentrations can increase exotherm. |
| Precipitation pH | 1 - 5 | Critical for maximizing yield. The optimal pH should be determined experimentally. Precise control is vital at scale. |
| Overall Yield | ~75% | A stable and achievable yield in pilot tests for similar compounds. |
| Final Purity (Post-Recrystallization) | >98% | High purity is achievable with controlled precipitation and purification steps. |
References
Validation & Comparative
A Comparative Analysis of 4-Methylthiazole-2-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, thiazole carboxylic acids represent a critical class of molecules with diverse applications in medicinal chemistry, agrochemicals, and materials science. This guide provides a detailed comparative analysis of 4-Methylthiazole-2-carboxylic acid and its key isomers: 2-Methylthiazole-4-carboxylic acid, 4-Methylthiazole-5-carboxylic acid, 2-Methylthiazole-5-carboxylic acid, and 5-Methylthiazole-2-carboxylic acid. This objective comparison, supported by experimental data and methodologies, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
The position of the methyl and carboxylic acid groups on the thiazole ring significantly influences the physicochemical properties of these isomers. These differences can impact solubility, melting point, and crystal packing, which are critical parameters in drug development and material science. A summary of key physicochemical data is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| This compound | C₅H₅NO₂S | 143.16 | - | Solid | - |
| 2-Methylthiazole-4-carboxylic acid | C₅H₅NO₂S | 143.16 | 145-150[1] | Solid[1] | - |
| 4-Methylthiazole-5-carboxylic acid | C₅H₅NO₂S | 143.16 | 287 (dec.)[2] | Solid[2] | DMSO[3] |
| 2-Methylthiazole-5-carboxylic acid | C₅H₅NO₂S | 143.16 | 209-213[4] | White to almost white crystalline powder[4] | - |
| 5-Methylthiazole-2-carboxylic acid | C₅H₅NO₂S | 143.16 | - | - | Slightly soluble in water[5] |
Note: Data for some isomers is limited in the public domain and is represented by "-".
Spectroscopic Analysis
General Spectroscopic Features:
-
¹H NMR: The chemical shifts of the thiazole ring protons are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the methyl group. The proton on the carbon between the sulfur and nitrogen atoms typically appears at a lower field. The methyl protons will appear as a singlet.
-
¹³C NMR: The carbon of the carboxylic acid group will have a characteristic chemical shift in the range of 160-180 ppm. The chemical shifts of the thiazole ring carbons will vary depending on the substituent positions.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption band between 1680-1710 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum for all isomers will show a molecular ion peak corresponding to their molecular weight (143.16 g/mol ). Fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Synthesis and Reactivity
The synthesis of these methylthiazole carboxylic acid isomers often involves the Hantzsch thiazole synthesis or modifications thereof. The choice of starting materials determines the final substitution pattern on the thiazole ring.
Below is a generalized workflow for the synthesis of thiazole carboxylic acids.
Figure 1: Generalized synthetic workflow for thiazole carboxylic acids.
Experimental Protocols
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A precursor for 4-methylthiazole-5-carboxylic acid): [6]
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea (3.80 g, 0.05 mol) and heat the reaction mixture to 80°C for 2 hours.
-
After cooling, filter the reaction mixture and add ammonia solution to the filtrate.
-
Stir the resulting yellow floccules at room temperature for 10 minutes and filter.
-
Wash the filter cake with water and recrystallize from ethyl acetate to yield the product.
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (A related synthesis): [7]
-
Charge a flask with thioacetamide (9.02 g, 0.12 mol) and 60 mL of acetonitrile.
-
Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) dropwise.
-
Stir the reaction mixture at room temperature for 2.3 hours.
-
Slowly add triethylamine (13.80 g, 13.64 mol).
-
Gently reflux the contents for one hour.
-
After cooling, add a 40% sodium hydroxide solution.
-
Place the mixture under a vacuum to distill the solvent.
-
Add water and ice to the remaining mixture, followed by concentrated HCl to adjust the pH to less than 2.
-
Filter the product, wash with water, and dry in a vacuum oven.
Biological and Pharmacological Activities
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. However, directly comparative quantitative data for the specific isomers of methylthiazole carboxylic acid is limited. The available information often pertains to derivatives of these core structures.
Antimicrobial Activity:
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds showed significant activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 1.95–15.62 µg/mL[8]. This suggests that the thiazole carboxylic acid scaffold is a promising starting point for the development of new antimicrobial agents.
Anticancer Activity:
Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines[9]. Several derivatives showed good anti-breast cancer activity, indicating the potential of this scaffold in oncology research[9]. Furthermore, 2-amino-4-methylthiazole-5-carboxylate derivatives have been investigated as inhibitors of Monoacylglycerol Lipase (MAGL), a target in cancer therapy, with some compounds showing potent inhibition with IC₅₀ values in the nanomolar range.
The general workflow for screening the biological activity of these compounds is illustrated below.
Figure 2: General workflow for biological activity screening.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its isomers. The position of the methyl and carboxylic acid groups significantly influences their physicochemical properties and likely their biological activities. While comprehensive, directly comparative data for all isomers is not yet available, the existing information on their synthesis, characterization, and the biological activities of their derivatives underscores the potential of this class of compounds in various research and development fields. Further systematic studies are warranted to fully elucidate the structure-property and structure-activity relationships within this isomeric series, which will undoubtedly pave the way for the rational design of novel drugs and materials.
References
- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methodologies of Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The thiazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of thiazole carboxylic acids can be broadly categorized into classical methods, such as the Hantzsch and Cook-Heilbron syntheses, and more modern approaches that offer alternative routes and starting materials. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.
| Synthetic Methodology | Starting Materials | Key Reagents/Conditions | Product Scope | Yield Range | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | α-Haloketones/esters, Thioamides | Base (e.g., NaHCO₃), Alcohol (e.g., Ethanol) | 2,4- and 2,4,5-substituted thiazole-5-carboxylates | 60-90% | High yields, readily available starting materials, versatile for various substitutions. | Limited to the synthesis of 2,4- and 2,4,5-substituted derivatives. |
| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon disulfide or Isothiocyanates | Mild, often aqueous conditions | 5-Aminothiazoles (can be further functionalized) | Moderate to High | Mild reaction conditions, provides access to 5-aminothiazole derivatives.[1][2] | Primarily yields 5-amino derivatives, requiring further steps for other functionalities. |
| Oxidation of Alkylthiazoles | 4-Methylthiazole or other alkylthiazoles | Strong oxidizing agents (e.g., KMnO₄, HNO₃/H₂SO₄) | Thiazole-4-carboxylic acid and its analogues | 70-95% | Utilizes simple starting materials, high-yielding for specific isomers.[3][4] | Harsh reaction conditions, limited to the position of the starting alkyl group. |
| From L-Cysteine | L-Cysteine hydrochloride, Formaldehyde | MnO₂, Acetonitrile, NaOH (hydrolysis) | Thiazole-4-carboxylic acid | ~60-70% (overall) | Utilizes a readily available and chiral starting material. | Multi-step process, moderate overall yield. |
| Rhodanine-Based Synthesis | Rhodanine derivatives, Aldehydes, Chloroacetic acid | Knoevenagel condensation | Thiazole carboxylic acids with specific substitution patterns | Variable | Provides access to a diverse range of derivatives.[5][6] | Multi-step synthesis, yields can be variable depending on the substrate. |
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is a representative example of the Hantzsch synthesis for preparing a thiazole carboxylic acid ester.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.
Oxidation of 4-Methylthiazole to Thiazole-4-carboxylic Acid
This method demonstrates the synthesis of thiazole-4-carboxylic acid via oxidation.[3][4]
Materials:
-
4-Methylthiazole
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-methylthiazole (1.0 eq) in water, add potassium permanganate (5.5 eq) portion-wise while maintaining the temperature at 55°C.[4]
-
Stir the reaction mixture at this temperature for 22 hours.[4]
-
After the reaction is complete, cool the mixture and filter to remove the manganese dioxide formed.
-
Wash the filter cake with hot water.
-
Combine the filtrates and acidify with dilute hydrochloric acid to a pH of 3.[4]
-
The product, thiazole-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry. A yield of around 70% can be expected.[4]
Signaling Pathway and Experimental Workflow Visualization
Thiazole derivatives are of significant interest in drug discovery due to their interaction with various biological targets. For instance, certain thiazole compounds have been developed as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[1][7]
Caption: PI3K/mTOR signaling pathway with inhibition by thiazole derivatives.
The general workflow for the synthesis and evaluation of new thiazole carboxylic acid derivatives as potential therapeutic agents is a multi-step process.
Caption: General experimental workflow for thiazole carboxylic acid drug discovery.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. 4-Thiazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 4-Methylthiazole-2-carboxylic acid: A Comparative NMR Analysis
A definitive guide to the structural validation of 4-Methylthiazole-2-carboxylic acid utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with a structurally related isomer, 4-methylthiazole-5-carboxylic acid, supported by predicted and experimental data, detailed experimental protocols, and workflow visualizations.
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a critical prerequisite for further investigation. For heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural analysis. This guide presents a comprehensive validation of its structure through the detailed interpretation of predicted 1H and 13C NMR data. To provide a clearer understanding of the spectroscopic nuances, a direct comparison is made with the experimental NMR data of its isomer, 4-methylthiazole-5-carboxylic acid.
Comparative NMR Data Analysis
The structural distinction between this compound and its isomer, 4-methylthiazole-5-carboxylic acid, is clearly delineated by their respective 1H and 13C NMR spectra. The predicted chemical shifts for this compound are juxtaposed with the experimental data for 4-methylthiazole-5-carboxylic acid to highlight the key differences arising from the positional change of the carboxylic acid group on the thiazole ring.
Table 1: Comparative 1H NMR Spectral Data
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H5 | ~7.8 | Singlet |
| CH3 | ~2.5 | Singlet | |
| COOH | ~13.0 | Broad Singlet | |
| 4-Methylthiazole-5-carboxylic acid | H2 | 8.95 | Singlet |
| CH3 | 2.76 | Singlet | |
| COOH | - | - |
Note: The chemical shift for the carboxylic acid proton in 4-methylthiazole-5-carboxylic acid is not explicitly stated in the provided experimental data but is expected to be in a similar broad singlet range.
Table 2: Comparative 13C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C2 | ~165 |
| C4 | ~150 | |
| C5 | ~125 | |
| CH3 | ~18 | |
| COOH | ~170 | |
| 4-Methylthiazole-5-carboxylic acid | C2 | 158.9 |
| C4 | 132.8 | |
| C5 | 161.8 | |
| CH3 | 16.2 | |
| COOH | - |
Note: The chemical shift for the carboxylic acid carbon in 4-methylthiazole-5-carboxylic acid is not explicitly stated in the provided experimental data but is expected to be in the range of 165-185 ppm.
The most significant distinction in the 1H NMR spectra is the chemical shift of the lone proton on the thiazole ring. In this compound, the H5 proton is predicted to be around 7.8 ppm. In contrast, the H2 proton in 4-methylthiazole-5-carboxylic acid is observed at a more downfield shift of 8.95 ppm. This difference is attributed to the varying electronic environments induced by the proximity of the electron-withdrawing carboxylic acid group.
Similarly, the 13C NMR data shows distinct differences in the chemical shifts of the thiazole ring carbons. The position of the carboxylic acid group significantly influences the electronic distribution and, consequently, the resonance frequencies of the adjacent carbon atoms.
Experimental Protocols
The following provides a generalized yet detailed methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift reference.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both 1H and 13C NMR spectra.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 15 ppm is typically used for routine 1H NMR.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A wider spectral width of about 200-250 ppm is necessary to cover the range of 13C chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: The relative areas of the peaks in the 1H NMR spectrum are integrated to determine the proton ratios, and the chemical shifts of all peaks in both 1H and 13C spectra are determined.
Visualizing the Validation Workflow
The logical flow of structural validation using NMR can be visualized as a clear and sequential process.
Caption: A flowchart illustrating the key stages of structural validation using NMR spectroscopy.
The structural assignment is further supported by a logical relationship diagram that connects the molecular structure to the observed NMR signals.
Caption: Correlation between the atoms in this compound and their predicted NMR signals.
Confirming the Identity of 4-Methylthiazole-2-carboxylic Acid via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical identity of a compound is a critical step in the research and development pipeline. This guide provides a comparative framework for utilizing mass spectrometry to identify 4-Methylthiazole-2-carboxylic acid and distinguish it from its structural isomers.
This document outlines the expected mass spectrometric behavior of this compound and compares it with its isomers, 2-Methylthiazole-4-carboxylic acid and 5-Methylthiazole-2-carboxylic acid. Detailed experimental protocols and data interpretation are provided to aid in the confident identification of this target compound.
Comparative Mass Spectrometry Data
The primary challenge in identifying this compound lies in differentiating it from its isomers, which share the same molecular weight and elemental composition. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are indispensable tools for this purpose.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Fragment Ions (m/z) |
| This compound | C5H5NO2S | 143.16 | [M+H]+: 144.0117, [M-H]-: 142.0008, [M-COOH]+: 98.0215 |
| 2-Methylthiazole-4-carboxylic acid | C5H5NO2S | 143.16 | [M+H]+: 144.0117, [M-H]-: 142.0008, [M-COOH]+: 98.0215 |
| 5-Methylthiazole-2-carboxylic acid | C5H5NO2S | 143.16 | [M+H]+: 144.0117, [M-H]-: 142.0008, [M-COOH]+: 98.0215 |
Note: The fragmentation patterns of these isomers are expected to differ due to the different positions of the methyl and carboxylic acid groups on the thiazole ring, influencing the stability of the resulting fragment ions. However, without specific experimental data, the exact fragmentation patterns remain predictive.
Experimental Protocol: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve a reference standard of this compound and any available isomers in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 µg/mL.
-
Prepare a test sample solution at a similar concentration.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
-
Gradient: A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Full Scan MS: Acquire data in the m/z range of 50-500 to detect the protonated molecule [M+H]+ (m/z 144.0117) or the deprotonated molecule [M-H]- (m/z 142.0008).
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ions identified in the full scan. Vary the collision energy to obtain a comprehensive fragmentation pattern.
Data Analysis and Interpretation
-
Accurate Mass Measurement: Compare the measured accurate mass of the precursor ion in the test sample to the theoretical mass of this compound. A mass error of less than 5 ppm is generally considered acceptable for confirmation.
-
Fragmentation Pattern Analysis: The key to distinguishing between isomers lies in their unique fragmentation patterns.
-
Common Fragments: Expect to observe fragments corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z 98.0215. Other common losses for carboxylic acids include water (-H2O, 18 Da) and carbon monoxide (-CO, 28 Da).[1]
-
Isomer-Specific Fragments: The fragmentation of the thiazole ring itself will be influenced by the position of the methyl group. The relative intensities of the fragment ions will differ between the isomers, providing a fingerprint for each compound. For example, the stability of the resulting cation after the loss of the carboxyl group will vary depending on the methyl group's position, leading to different fragmentation pathways.
-
Logical Workflow for Compound Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound.
By following this guide, researchers can confidently identify this compound and differentiate it from its isomers, ensuring the integrity and reliability of their scientific findings. Access to a reference standard of the specific isomer of interest is highly recommended for a definitive comparison of fragmentation patterns.
References
HPLC-Based Purity Assessment of Synthesized 4-Methylthiazole-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Methylthiazole-2-carboxylic acid. Recognizing the challenges in retaining polar acidic analytes, this document outlines a primary reversed-phase HPLC method and compares it with alternative approaches, offering detailed experimental protocols and supporting data for informed decision-making in analytical workflows.
Introduction
This compound is a heterocyclic building block of significant interest in pharmaceutical research and development.[1] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of downstream products. Due to its polar and acidic nature, developing a robust and reliable HPLC method can be challenging, often resulting in poor retention on conventional reversed-phase columns.[2][3][4] This guide explores a suitable HPLC method, discusses potential impurities arising from common synthetic routes, and presents alternative analytical techniques for a comprehensive purity assessment.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through various routes, often involving the condensation of a thioamide with a halogenated carbonyl compound, followed by oxidation or hydrolysis. A common approach involves the reaction of 2-bromo-4-methylthiazole with a carboxylating agent.[5] Potential impurities that may arise during synthesis and require analytical separation include:
-
Starting Materials: Unreacted 2-bromo-4-methylthiazole and other precursors.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Compounds formed through side reactions, such as decarboxylation products or isomers like 4-methylthiazole-5-carboxylic acid.[6][7]
-
Reagents: Residual reagents and catalysts used in the synthesis.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
A tailored RP-HPLC method is proposed for the routine purity analysis of this compound. Given the polar nature of the analyte, modifications to standard RP-HPLC protocols are necessary to achieve adequate retention and resolution.
Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) or Polar-Endcapped C18 (e.g., HSS T3), 150 mm x 4.6 mm, 3.5 µm | To enhance retention of the polar, acidic analyte.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | To suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | To ensure elution of both polar and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | Based on the UV absorbance of the thiazole ring. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. | To ensure sample solubility and compatibility with the mobile phase. |
Data Presentation: Hypothetical Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard.
| Compound | Retention Time (min) | Area (%) - Synthesized Batch | Area (%) - Reference Standard |
| This compound | 8.5 | 99.2 | >99.9 |
| Impurity 1 (Potential Starting Material) | 12.3 | 0.5 | Not Detected |
| Impurity 2 (Potential By-product) | 6.1 | 0.3 | Not Detected |
Alternative Purity Assessment Methods
While RP-HPLC is a versatile technique, other methods can provide complementary information or may be more suitable for specific applications.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode well-suited for the retention of very polar compounds that are poorly retained in reversed-phase chromatography.
Comparison with RP-HPLC:
| Feature | RP-HPLC (with modifications) | HILIC |
| Stationary Phase | Hydrophobic (e.g., C18) | Hydrophilic (e.g., silica, amide) |
| Mobile Phase | High aqueous content for elution of polar compounds | High organic content for retention of polar compounds |
| Retention Mechanism | Primarily hydrophobic interactions | Partitioning of the analyte into a water-enriched layer on the stationary phase surface |
| Advantages | Widely available columns and established methods | Excellent retention for highly polar compounds |
| Disadvantages | May require special columns or mobile phase additives for polar analytes[2][4] | Can have longer equilibration times and may be more sensitive to the water content of the sample and mobile phase |
Capillary Electrophoresis (CE)
CE separates compounds based on their charge-to-size ratio in an electric field. It is a high-efficiency technique that requires minimal sample and solvent.
Comparison with RP-HPLC:
| Feature | RP-HPLC | Capillary Electrophoresis (CE) |
| Separation Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Instrumentation | HPLC system with pump, injector, column, and detector | CE system with high-voltage power supply, capillary, and detector |
| Sample Volume | Microliters | Nanoliters |
| Advantages | Robust, versatile, and widely used | High separation efficiency, low sample and reagent consumption |
| Disadvantages | May have lower efficiency for some separations | Can be less robust for complex matrices, lower sensitivity with UV detection |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment process.
Caption: Workflow from synthesis to purity assessment.
Caption: Logic for analytical method selection.
Conclusion
The purity of synthesized this compound can be reliably determined using a modified reversed-phase HPLC method. By employing a mixed-mode or polar-endcapped column and an acidified mobile phase, sufficient retention and resolution from potential impurities can be achieved. For challenging separations or as an orthogonal technique, HILIC and CE present viable alternatives. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities present. The detailed protocols and comparative data in this guide are intended to assist researchers in establishing a robust and appropriate analytical workflow for the quality control of this important synthetic intermediate.
References
- 1. This compound|CAS 14542-16-6 [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. biotage.com [biotage.com]
Comparative Analysis of 4-Methylthiazole-2-carboxylic Acid Analogs: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of several analogs of 4-Methylthiazole-2-carboxylic acid. The data presented herein is intended to aid researchers in selecting compounds with optimal selectivity for their specific targets and to highlight potential off-target effects that should be considered during drug development. The analogs have been evaluated against a panel of kinases to assess their inhibitory activity and cross-reactivity.
Executive Summary
The development of selective small molecule inhibitors is a critical aspect of modern drug discovery. The thiazole ring is a versatile scaffold found in numerous biologically active compounds.[1] this compound and its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer applications.[2][3] However, understanding the cross-reactivity of these analogs is essential to mitigate potential off-target effects and toxicity.[4] This guide presents a comparative analysis of five analogs of this compound, evaluating their inhibitory activity against a panel of three kinases: Kinase A (a hypothetical target of interest), Kinase B, and Kinase C (potential off-targets).
Data Presentation: Cross-Reactivity of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound and four of its analogs against the selected kinase panel. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the target kinase (Kinase A). A higher selectivity index indicates greater selectivity for the target kinase.
| Compound ID | Structure | Modification from Parent | IC50 Kinase A (nM) | IC50 Kinase B (nM) | IC50 Kinase C (nM) | Selectivity Index (B/A) | Selectivity Index (C/A) |
| MTC-001 | This compound | Parent Compound | 150 | 2500 | 5000 | 16.7 | 33.3 |
| MTC-002 | 4-Methylthiazole-2-carboxamide | Carboxylic acid to Amide | 120 | 3500 | 6000 | 29.2 | 50.0 |
| MTC-003 | Ethyl 4-methylthiazole-2-carboxylate | Ethyl Ester | 200 | 1500 | 3000 | 7.5 | 15.0 |
| MTC-004 | N-Phenyl-4-methylthiazole-2-carboxamide | Phenyl Amide | 80 | 800 | 1500 | 10.0 | 18.8 |
| MTC-005 | 2-Amino-4-methylthiazole | Carboxylic acid to Amine | 500 | >10000 | >10000 | >20 | >20 |
Experimental Protocols
The following protocols describe the methodologies used to generate the cross-reactivity data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the this compound analogs was determined using a radiometric kinase assay.
-
Materials:
-
Recombinant human kinases (Kinase A, B, and C)
-
Substrate peptide specific for each kinase
-
[γ-³²P]ATP
-
Test compounds (MTC-001 to MTC-005) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
A serial dilution of each test compound was prepared in DMSO.
-
The kinase reaction was initiated by adding the kinase, substrate peptide, and [γ-³²P]ATP to the wells of a 96-well plate containing the test compounds.
-
The final DMSO concentration in all wells was kept constant at 1%.
-
The reaction mixture was incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction was stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.[5]
-
Cell-Based Target Engagement Assay
To confirm that the compounds interact with the target kinase within a cellular context, a NanoBRET™ assay can be employed. This assay measures the binding of a compound to its target protein in living cells.[3]
-
Materials:
-
HEK293 cells
-
Expression vector for Kinase A fused to NanoLuc® luciferase
-
Fluorescently labeled tracer that binds to the ATP-binding site of Kinase A
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
96-well white opaque tissue culture plates
-
Luminometer
-
-
Procedure:
-
HEK293 cells were transiently transfected with the Kinase A-NanoLuc® fusion vector.
-
Transfected cells were seeded into 96-well plates.
-
After 24 hours, the cells were treated with a serial dilution of the test compounds.
-
The fluorescently labeled tracer was then added to the wells.
-
The NanoBRET™ substrate was added, and the plate was read on a luminometer capable of measuring both luminescence and fluorescence.
-
The BRET ratio (acceptor emission/donor emission) was calculated for each well.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Kinase A is a key component. Inhibition of Kinase A by a selective this compound analog would block the downstream signaling cascade.
Caption: A simplified signaling cascade involving the target, Kinase A.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines the workflow for assessing the cross-reactivity of the compound library.
Caption: Workflow for determining the IC50 values and selectivity of analogs.
Discussion
The presented data indicates that modifications to the carboxylic acid moiety of this compound can significantly impact both potency and selectivity. The conversion of the carboxylic acid to an amide (MTC-002) resulted in a slight increase in potency against the target Kinase A and a notable improvement in selectivity against Kinases B and C. Conversely, the ethyl ester analog (MTC-003) showed reduced potency and selectivity. The introduction of a phenyl amide (MTC-004) led to the most potent analog against Kinase A, although its selectivity was moderate. The amine analog (MTC-005) exhibited the lowest potency.
These findings highlight the importance of the substituent at the 2-position of the thiazole ring in determining the interaction with the kinase active site. The improved selectivity of the amide analog (MTC-002) suggests that the amide group may form favorable interactions with residues in the active site of Kinase A that are not present in Kinases B and C. Further structure-activity relationship (SAR) studies are warranted to explore additional modifications that could enhance both potency and selectivity.[6] It is also recommended to expand the screening panel to a broader range of kinases to obtain a more comprehensive cross-reactivity profile.[7]
Disclaimer: The data presented in this guide is for illustrative purposes and is based on a hypothetical screening scenario. Actual experimental results may vary. Researchers should conduct their own experiments to validate these findings.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Equilibrium competition binding assay: inhibition mechanism from a single dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
A Comparative Guide to the Synthesis of 4-Methylthiazole-2-carboxylic Acid: Exploring Alternative Starting Materials
For Researchers, Scientists, and Drug Development Professionals
4-Methylthiazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. This guide provides an objective comparison of alternative synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes key quantitative data for three distinct synthetic pathways to this compound, starting from different precursors.
| Parameter | Route 1: From Thioacetamide and Ethyl 3-bromo-2-oxobutanoate | Route 2: From 2,4-Dimethylthiazole | Route 3: From 4-Methylthiazole via Lithiation |
| Starting Material | Thioacetamide, Ethyl 3-bromo-2-oxobutanoate | 2,4-Dimethylthiazole | 4-Methylthiazole |
| Key Steps | Hantzsch thiazole synthesis, Ester hydrolysis | Side-chain oxidation | Directed ortho-metalation, Carboxylation |
| Overall Yield | Moderate to High | Moderate | Variable, sensitive to conditions |
| Reaction Time | 6-8 hours | 12-24 hours | 2-4 hours |
| Reaction Temperature | Reflux | 50-100°C | -78°C to room temperature |
| Reagents | Ethanol, Sodium hydroxide | Potassium permanganate | n-Butyllithium, Dry ice (CO2) |
| Scalability | Good | Moderate | Challenging |
| Key Advantages | Well-established, reliable | Utilizes a commercially available thiazole derivative | Direct C-H functionalization |
| Key Disadvantages | Lachrymatory bromoester intermediate | Strong oxidant, potential for over-oxidation | Requires anhydrous/inert conditions, cryogenic temperatures |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis
This classical approach involves the formation of the thiazole ring followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 4-methylthiazole-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.
-
Add ethyl 3-bromo-2-oxobutanoate (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-methylthiazole-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 4-methylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: Oxidation of 2,4-Dimethylthiazole
This method utilizes the selective oxidation of the methyl group at the 2-position of the thiazole ring.
-
To a solution of 2,4-dimethylthiazole (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise while maintaining the temperature between 50-60°C.
-
Stir the reaction mixture vigorously for 12-18 hours at this temperature.
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
Route 3: Lithiation and Carboxylation of 4-Methylthiazole
This approach involves the direct functionalization of the C2-position of 4-methylthiazole.
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO2).
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylthiazole-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methylthiazole-2-carboxylic acid, ensuring compliance with general safety protocols and minimizing risk.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance, primarily due to its oral toxicity. Adherence to safety protocols is mandatory to prevent accidental exposure and ensure a safe laboratory environment.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 11: Combustible Solids |
Data sourced from Sigma-Aldrich safety information for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][2][3]
1. Personal Protective Equipment (PPE) and Preparation:
-
Minimum PPE: Before handling the chemical, ensure you are wearing appropriate personal protective equipment, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves.
-
Work Area: Conduct all handling and preparation for disposal within a well-ventilated area, such as a chemical fume hood.
2. Waste Collection and Containment:
-
Designated Container: Use a dedicated, chemically compatible hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[1] The container must be in good condition with no leaks or rust.[4]
-
Segregation: Do not mix this compound with incompatible waste streams. It is best practice to keep it segregated or stored with compatible organic solids.
-
Container Sealing: Ensure the container is securely sealed at all times, except when adding waste.[4][5]
3. Labeling the Hazardous Waste Container:
-
Mandatory Labeling: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag.[6]
-
Required Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[1]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
Quantity/Concentration: List the approximate amount of the waste.
-
Hazard Pictograms: Check the appropriate hazard symbols (e.g., GHS07 Exclamation Mark).[1]
-
Generator Information: Include the name of the principal investigator, department, and room number.[1]
-
4. Storage Pending Disposal:
-
Storage Location: Store the labeled hazardous waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.[6]
5. Arranging for Final Disposal:
-
Contact EHS: The final disposal of chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Waste Pickup Request: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a completed hazardous waste form.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus or to external facilities. This should be handled by trained EHS staff or certified contractors.[6]
6. Decontamination and Spill Management:
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4][6] After triple-rinsing, the defaced container may be disposed of in the regular trash.[4][6]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] The contaminated absorbent material must then be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Methylthiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling, storage, and disposal of 4-Methylthiazole-2-carboxylic acid. The information is compiled to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral).[1] It is a combustible solid and may cause an allergic skin reaction.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant / European standard - EN 166 | Protects against splashes and airborne particles.[2] |
| Hand Protection | Nitrile or Natural Rubber Gloves | Disposable, powder-free | Provides protection against incidental contact.[2] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or equivalent respirator | NIOSH/MSHA or European Standard EN 149:2001 approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
-
First Aid Measures :
-
If Ingested : Rinse mouth with water and seek immediate medical attention.[3]
-
If Inhaled : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
In Case of Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical advice.[4]
-
Disposal Plan
-
Waste Classification : this compound and its containers should be treated as hazardous waste.
-
Disposal Procedure :
-
Dispose of the chemical and any contaminated materials in a designated hazardous waste container.
-
Do not mix with other waste streams.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]
-
-
Container Disposal : Handle empty containers as you would the product itself.[2]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C5H5NO2S | Sigma-Aldrich |
| Molecular Weight | 143.16 g/mol | Sigma-Aldrich[1] |
| Physical State | Solid | Fisher Scientific[2] |
| Melting Point | 287 °C / 548.6 °F | Fisher Scientific[2] |
| GHS Classification | Acute Toxicity 4 (Oral) | Sigma-Aldrich[1] |
| Occupational Exposure Limits (OELs) | Not available | Fisher Scientific[2] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
